ZM 253270
Description
Properties
Molecular Formula |
C22H26ClN7O3 |
|---|---|
Molecular Weight |
471.9 g/mol |
IUPAC Name |
4-(4-chloroanilino)-2-[4-[(2E)-2-hydroxyiminopropanoyl]piperazin-1-yl]-6-propan-2-yl-5H-pyrrolo[3,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C22H26ClN7O3/c1-13(2)30-12-17-18(21(30)32)25-22(26-19(17)24-16-6-4-15(23)5-7-16)29-10-8-28(9-11-29)20(31)14(3)27-33/h4-7,13,33H,8-12H2,1-3H3,(H,24,25,26)/b27-14+ |
InChI Key |
OYOSXTKSOATNNB-MZJWZYIUSA-N |
Origin of Product |
United States |
Foundational & Exploratory
ZM 253270: A Technical Guide to its Binding Affinity for the NK2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of ZM 253270 for the neurokinin-2 (NK2) receptor. This compound is a member of the pyrrolopyrimidine class of nonpeptide NK2 receptor antagonists. This document summarizes key quantitative binding data, details the experimental protocols used for its characterization, and illustrates the relevant signaling pathways and experimental workflows.
Quantitative Binding Affinity of this compound for the NK2 Receptor
The binding affinity of this compound for the NK2 receptor has been determined through radioligand binding assays and functional antagonism studies. The data reveals a notable species selectivity, with higher affinity for the hamster NK2 receptor compared to the human ortholog.
| Parameter | Species/System | Value | Reference |
| Ki | Hamster Urinary Bladder (native NK2R) | 2 nM | [1] |
| Ki | Cloned Hamster NK2 Receptor | 2 nM | [1] |
| Ki | Cloned Human NK2 Receptor | 96 nM (48-fold lower affinity than hamster) | [1] |
| -logKB | Hamster Trachea (functional antagonism) | 7.5 | [1] |
Table 1: Summary of this compound Binding Affinity for the NK2 Receptor.
Experimental Protocols
The following sections detail the methodologies employed in the pharmacological characterization of this compound, as described by Aharony et al. (1995).[1]
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for the NK2 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Radioligand: [3H]Neurokinin A ([3H]NKA)
-
Receptor Source: Membranes from hamster urinary bladder or cells expressing cloned hamster or human NK2 receptors.
-
Test Compound: this compound
-
Assay Buffer
-
Filtration Apparatus
Workflow:
Detailed Steps:
-
Membrane Preparation: Tissues (e.g., hamster urinary bladder) or cells expressing the NK2 receptor are homogenized in a suitable buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in the assay buffer.
-
Competitive Binding: The prepared membranes are incubated with a fixed concentration of the radioligand, [3H]NKA, and a range of concentrations of the unlabeled competitor, this compound.
-
Incubation: The reaction is allowed to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is determined by liquid scintillation counting.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the competitor (this compound). The concentration of this compound that inhibits 50% of the specific [3H]NKA binding (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Antagonism Assay
Objective: To determine the functional antagonist potency (-logKB) of this compound by measuring its ability to inhibit the contractile response induced by an NK2 receptor agonist in an isolated tissue preparation.
Materials:
-
Tissue Preparation: Hamster trachea smooth muscle strips.
-
Agonist: Neurokinin A (NKA)
-
Antagonist: this compound
-
Organ Bath System: Equipped with a force transducer to measure muscle contraction.
-
Physiological Salt Solution
Workflow:
Detailed Steps:
-
Tissue Preparation: The hamster trachea is isolated and cut into smooth muscle strips.
-
Mounting: The tissue strips are mounted in organ baths containing a physiological salt solution, maintained at a constant temperature and aerated. The tissues are placed under a resting tension.
-
Equilibration: The tissues are allowed to equilibrate until a stable baseline is achieved.
-
Control Response: A cumulative concentration-response curve to the NK2 agonist, NKA, is generated to determine the baseline contractile response.
-
Antagonist Incubation: The tissues are washed and then incubated with a known concentration of this compound for a predetermined period.
-
Test Response: A second cumulative concentration-response curve to NKA is generated in the presence of this compound.
-
Data Analysis: The potency of NKA in the absence and presence of this compound is compared. The dose-ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated. The antagonist affinity, expressed as the pA2 or -logKB value, is then determined using the Schild equation.
NK2 Receptor Signaling Pathway
The NK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.
Pathway Description:
-
Ligand Binding: The endogenous ligand, Neurokinin A (NKA), binds to and activates the NK2 receptor. This compound acts as a competitive antagonist, binding to the receptor and preventing NKA from binding and activating it.
-
G-Protein Activation: Upon activation by an agonist, the NK2 receptor couples to and activates the Gq/11 G-protein.
-
Phospholipase C Activation: The activated Gq/11 protein stimulates phospholipase C (PLC).
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Signaling:
-
IP3 binds to its receptors on the endoplasmic reticulum (ER), leading to the release of intracellular calcium (Ca²⁺).
-
DAG , along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).
-
-
Cellular Response: The increase in intracellular calcium and the activation of PKC lead to various cellular responses, such as smooth muscle contraction.
References
The Pharmacological Profile of ZM 253270: A Technical Guide to a Selective Gq Protein Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM 253270 is a potent and selective small-molecule inhibitor of the Gq family of G proteins. Structurally and functionally analogous to the well-characterized compounds YM-254890 and FR900359, this compound represents a critical tool for dissecting Gq-mediated signaling pathways. This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its analogs, focusing on their mechanism of action, quantitative pharmacological data, and detailed experimental protocols.
Mechanism of Action
This compound and its related compounds selectively target the α-subunit of Gq, Gα11, and Gα14 proteins.[1][2] These inhibitors function by locking the Gαq subunit in its inactive, GDP-bound state.[3] This is achieved by preventing the exchange of GDP for GTP, a critical step in the activation of G proteins following G protein-coupled receptor (GPCR) stimulation.[3] By stabilizing the inactive conformation, this compound effectively uncouples Gq-linked receptors from their downstream signaling cascades.
Quantitative Pharmacological Data
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables summarize the pharmacological data for its closely related and functionally equivalent analogs, YM-254890 and FR900359. These values provide a strong indication of the expected potency of this compound.
Table 1: Inhibitory Potency (IC50) of YM-254890 and FR900359 in Functional Assays
| Compound | Assay | Target | Cell Line/System | IC50 (nM) | Reference(s) |
| YM-254890 | Calcium Mobilization (P2Y2 Receptor) | Gαq | Human Coronary Artery Endothelial Cells | ~30 | [4] |
| YM-254890 | IP1 Production (M1 Receptor) | Gαq | CHO Cells | 95 | |
| YM-254890 | Platelet Aggregation (ADP-induced) | Gαq | Human Platelets | <600 | [3] |
| FR900359 | GTPγS Binding | Gαq | Purified Gαq protein | ~75 | [5] |
| FR900359 | BRET Assay | Gαq | Recombinant | 13.18 | [1] |
| FR900359 | BRET Assay | Gα11 | Recombinant | 10.47 | [1] |
| FR900359 | BRET Assay | Gα14 | Recombinant | 10 | [1] |
Table 2: Selectivity Profile of FR900359
| Gα Subunit Family | Activity at 1 µM | Assay | Reference(s) |
| Gαq/11/14 | Inhibited | BRET | [1] |
| Gαs | No Inhibition | BRET | [1] |
| Gαi | No Inhibition | BRET | [1] |
| Gα12/13 | No Inhibition | Dynamic Mass Redistribution | [6] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize Gq inhibitors are provided below.
GTPγS Binding Assay
This assay measures the ability of a compound to inhibit agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.[7]
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line endogenously or recombinantly expressing the Gq-coupled receptor of interest.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, the test compound (e.g., this compound), a Gq-coupled receptor agonist, and GDP.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for [³⁵S]GTPγS binding.
-
Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate to separate bound from free [³⁵S]GTPγS.
-
Washing: Wash the filters with ice-cold buffer to remove non-specific binding.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the log concentration of the inhibitor.
Calcium Mobilization Assay
This assay measures the inhibition of agonist-induced increases in intracellular calcium concentration, a hallmark of Gq pathway activation.[4]
Protocol:
-
Cell Culture: Plate cells expressing the Gq-coupled receptor of interest in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid (B1678239) (to prevent dye leakage).
-
Incubation: Incubate the cells to allow for dye de-esterification.
-
Compound Addition: Add the test compound (e.g., this compound) to the wells.
-
Agonist Stimulation and Measurement: Use a fluorescence plate reader with automated liquid handling to add a Gq-coupled receptor agonist and simultaneously measure the change in fluorescence intensity over time.
-
Data Analysis: Quantify the inhibitory effect of the compound by measuring the reduction in the agonist-induced fluorescence peak and calculate the IC50 value.
Visualizations
Signaling Pathway of Gq Protein Inhibition by this compound
Caption: Gq signaling pathway and the inhibitory action of this compound.
Experimental Workflow for GTPγS Binding Assay
Caption: Workflow for the GTPγS binding assay.
Experimental Workflow for Calcium Mobilization Assay
References
- 1. caymanchem.com [caymanchem.com]
- 2. The G protein inhibitor YM-254890 is an allosteric glue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Functional evidence for biased inhibition of G protein signaling by YM-254890 in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Oncogenic Gαq and Gα11 Inhibition by FR900359 in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The experimental power of FR900359 to study Gq-regulated biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The experimental power of FR900359 to study Gq-regulated biological processes – ScienceOpen [scienceopen.com]
An In-Depth Technical Guide to ZM 253270 (CAS: 169340-04-9): A Selective Nonpeptide Neurokinin-2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ZM 253270, a potent and species-selective nonpeptide antagonist of the neurokinin-2 (NK-2) receptor. This document consolidates key pharmacological data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows to support research and development activities.
Core Compound Information
| Parameter | Value | Reference |
| Compound Name | This compound | [1][2] |
| CAS Number | 169340-04-9 | [1][2] |
| Molecular Formula | C22H26ClN7O3 | [2] |
| Molecular Weight | 471.95 g/mol | [2] |
| Class | Nonpeptide Pyrrolopyrimidine | [1] |
| Mechanism of Action | Competitive Antagonist of the Neurokinin-2 (NK-2) Receptor | [1] |
Pharmacological Data
This compound exhibits a distinct pharmacological profile characterized by high affinity for the NK-2 receptor and marked species selectivity.
Radioligand Binding Affinity
The affinity of this compound for the NK-2 receptor has been determined through competitive binding assays using radiolabeled Neurokinin A (NKA).
| Receptor Source | Radioligand | Parameter | Value | Reference |
| Hamster Urinary Bladder (Native & Cloned NK-2R) | [3H]NKA | Ki | 2 nM | [1] |
| Cloned Human NK-2R | [3H]NKA | Ki | 96 nM (48-fold weaker than hamster) | [1] |
| Guinea Pig Lung Membranes (NK-1R) | [3H]Substance P | Ki | > 2 µM | [1] |
Functional Antagonism
The functional antagonist activity of this compound has been assessed in isolated tissue preparations by measuring its ability to inhibit NKA-induced smooth muscle contraction. The potency of a competitive antagonist is expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.[3]
| Tissue Preparation | Agonist | Parameter | Value | Reference |
| Hamster Trachea | Neurokinin A (NKA) | -logKB (equivalent to pA2) | 7.5 | [1] |
| Human Bronchus | Neurokinin A (NKA) | Potency vs. Hamster | ~90-fold less potent | [1] |
Signaling Pathways
The NK-2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Antagonism by this compound blocks the initiation of this signaling cascade.
NK-2 Receptor Activation and Blockade
The binding of the endogenous agonist, Neurokinin A (NKA), to the NK-2 receptor initiates a conformational change that activates the associated Gq protein. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to smooth muscle contraction. This compound competitively binds to the NK-2 receptor, preventing NKA from binding and thereby inhibiting this entire downstream signaling pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound, based on the procedures described by Aharony et al. (1995).[1]
Radioligand Binding Assay ([3H]NKA)
This protocol outlines the procedure for determining the binding affinity (Ki) of this compound for the NK-2 receptor.
Detailed Steps:
-
Membrane Preparation: Tissues (e.g., hamster urinary bladder) or cells expressing the cloned receptor are homogenized in a cold buffer and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.
-
Incubation: The reaction mixture is prepared in a final volume of 250 µL containing:
-
Membrane protein (50-100 µg)
-
[3H]NKA at a concentration near its Kd
-
Varying concentrations of this compound (for competition curve) or buffer (for total binding) or a saturating concentration of unlabeled NKA (for non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MnCl2, and 0.02% bovine serum albumin.
-
-
Termination and Filtration: The incubation is carried out for 60 minutes at 25°C and terminated by rapid vacuum filtration through glass fiber filters (GF/B) to separate bound from free radioligand.
-
Washing: Filters are immediately washed three times with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay (Isolated Tracheal Ring Contraction)
This protocol describes the measurement of this compound's functional antagonist activity by assessing its ability to inhibit NKA-induced contraction of airway smooth muscle.
Detailed Steps:
-
Tissue Preparation: Tracheas are excised from the animal model (e.g., hamster) and placed in oxygenated Krebs-Henseleit solution. The trachea is cleaned of adhering tissue and cut into rings.
-
Mounting: The tracheal rings are suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2.
-
Equilibration: The tissues are allowed to equilibrate for 60-90 minutes under a determined optimal resting tension (e.g., 1.5 g).
-
Antagonist Incubation: Tissues are pre-incubated with either vehicle (control) or various concentrations of this compound for a set period (e.g., 30 minutes).
-
Agonist Challenge: A cumulative concentration-response curve to NKA is generated by adding the agonist in a stepwise manner.
-
Measurement: The contractile force is measured using an isometric force transducer and recorded.
-
Data Analysis: The concentration-response curves for NKA in the absence and presence of different concentrations of this compound are plotted. A Schild regression analysis is performed to determine the pA2 value, which quantifies the antagonist's potency. A Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.[1]
Summary and Conclusion
This compound is a well-characterized, potent, and selective nonpeptide antagonist of the NK-2 receptor. Its pharmacological profile demonstrates high affinity for the hamster NK-2 receptor and significantly lower affinity for the human NK-2 and guinea pig NK-1 receptors, highlighting its species selectivity. Functionally, it acts as a competitive antagonist, effectively inhibiting NKA-induced smooth muscle contraction. The detailed data and protocols provided in this guide serve as a valuable resource for researchers investigating the role of the NK-2 receptor in physiological and pathological processes and for the development of novel therapeutics targeting this receptor.
References
An In-Depth Technical Guide to the Exploratory Studies of ZM 253270 in Inflammatory Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. A significant portion of the signaling pathways that orchestrate the inflammatory response are initiated by G-protein coupled receptors (GPCRs). Among these, the Gαq/11 family of G-proteins plays a critical role. Upon activation, Gαq/11 stimulates phospholipase Cβ (PLCβ), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn trigger intracellular calcium mobilization and protein kinase C (PKC) activation. These events are central to the production of pro-inflammatory mediators.
ZM 253270 is a potent and selective inhibitor of the Gαq/11 protein subfamily. It acts by preventing the exchange of GDP for GTP on the Gα subunit, thereby blocking its activation.[1][2] While direct and extensive studies on this compound in inflammatory models are not widely published, its mechanism of action is shared by the well-characterized and structurally similar cyclic depsipeptide, YM-254890.[1][2][3] This guide will, therefore, explore the therapeutic potential of Gαq/11 inhibition in inflammatory models, using data from YM-254890 as a proxy to build a strong rationale for the exploratory use of this compound. We will detail the underlying signaling pathways, relevant experimental models, and present a framework for future investigation.
Mechanism of Action: Gαq/11 Signaling and Inhibition by this compound
The Gαq/11 signaling cascade is a pivotal pathway in mediating inflammatory responses. The diagram below illustrates the key steps and the specific point of intervention for inhibitors like this compound.
As shown, this compound and its analogues act at the crucial step of G-protein activation, preventing the GDP for GTP exchange on the Gαq/11 subunit.[1] This effectively uncouples a wide range of pro-inflammatory GPCRs from their downstream signaling effectors, making Gαq/11 an attractive therapeutic target.
Pharmacological Data
While specific data for this compound is limited in the public domain, the inhibitory potency of the closely related compound YM-254890 has been well-documented and is summarized below. These values highlight the high potency and selectivity of this class of inhibitors.
| Compound | Target | Assay | IC₅₀ | Reference |
| YM-254890 | Gαq/11 | P2Y₁-mediated Ca²⁺ mobilization | ~30 nM | [2] |
| YM-254890 | Gαq/11 | M₁ receptor-stimulated [³⁵S]GTPγS binding | 8.4 nM | [1] |
| YM-254890 | Gαi | Forskolin-stimulated cAMP accumulation | No effect | [1] |
| YM-254890 | Gαs | Isoproterenol-stimulated cAMP accumulation | No effect | [2] |
Application in Preclinical Inflammatory Models
The broad role of Gαq/11 signaling in immunity suggests its inhibition could be beneficial in various inflammatory conditions. Below are detailed protocols for key animal models where a Gαq/11 inhibitor like this compound could be evaluated.
Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used experimental model for rheumatoid arthritis as it shares many immunological and pathological features with the human disease, including synovitis, pannus formation, and cartilage and bone erosion.[4][5]
-
Animals: DBA/1 mice (male, 8-10 weeks old) are typically used due to their high susceptibility, linked to their MHC class II haplotype.[4]
-
Reagents:
-
Bovine or Chicken Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Incomplete Freund's Adjuvant (IFA).
-
-
Primary Immunization (Day 0): An emulsion is prepared by mixing Type II Collagen (100 µg) with an equal volume of CFA. Each mouse receives a 100 µL intradermal injection at the base of the tail.[5]
-
Booster Immunization (Day 21): A booster emulsion is prepared using Type II Collagen (100 µg) and IFA. A 100 µL injection is administered similarly to the primary immunization.
-
Disease Monitoring: Mice are monitored daily or every other day starting from Day 21 for the onset and severity of arthritis. A clinical scoring system is used (e.g., 0 = normal, 1 = mild swelling/erythema of one joint, 2 = moderate swelling, 3 = severe swelling of multiple joints, 4 = maximal inflammation with ankylosis; max score of 16 per mouse).
-
Therapeutic Intervention: Upon the onset of clinical signs (typically Day 25-28), mice are randomized into treatment groups (e.g., Vehicle control, this compound at various doses, positive control like methotrexate). The compound is administered daily via an appropriate route (e.g., intraperitoneal, oral).
-
Endpoint Analysis (e.g., Day 42):
-
Histopathology: Paws are collected, fixed, decalcified, and stained (H&E, Safranin O) to assess inflammation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Serum is collected to measure levels of anti-CII antibodies and pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).
-
The workflow for a typical CIA study is visualized below.
Inflammatory Bowel Disease: Dextran Sulfate Sodium (DSS)-Induced Colitis
DSS-induced colitis is a widely used model for ulcerative colitis.[6] Administered in drinking water, DSS is toxic to colonic epithelial cells, compromising the integrity of the mucosal barrier and leading to a robust inflammatory response characterized by weight loss, diarrhea, bloody stools, and ulceration.[7]
-
Animals: C57BL/6 mice are commonly used.
-
Induction (Day 0): Mice are given drinking water containing 2-5% (w/v) Dextran Sulfate Sodium (molecular weight 36-50 kDa) ad libitum for 5-7 days. Control mice receive regular drinking water.[7]
-
Therapeutic Intervention: Treatment with this compound or vehicle can be administered prophylactically (starting from Day 0) or therapeutically (starting after a few days of DSS) via oral gavage or other appropriate routes.
-
Disease Monitoring: Mice are monitored daily for:
-
Body Weight Loss: A key indicator of disease severity.
-
Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and the presence of blood in the stool.
-
-
Endpoint Analysis (Day 7-10):
-
Macroscopic Assessment: The colon is excised, and its length is measured (shortening is a sign of inflammation).
-
Histopathology: A section of the distal colon is fixed and stained with H&E to score for inflammation severity, ulceration, and crypt damage.
-
Myeloperoxidase (MPO) Assay: Colon tissue is homogenized to measure MPO activity, an indicator of neutrophil infiltration.
-
Cytokine Analysis: Colon tissue can be cultured or homogenized to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ) by ELISA or qPCR.
-
Rationale and Expected Outcomes
The rationale for using a Gαq/11 inhibitor in these models is based on the central role of this pathway in translating external inflammatory signals into a cellular response.
In a successful study, treatment with this compound would be expected to:
-
In the CIA model: Reduce clinical arthritis scores, decrease paw swelling, and show preservation of joint architecture with reduced inflammatory infiltrate in histological sections.
-
In the DSS colitis model: Attenuate body weight loss, lower the Disease Activity Index, reduce colon shortening, and decrease histological scores of inflammation and tissue damage.
Conclusion and Future Directions
This compound, as a selective inhibitor of the Gαq/11 signaling pathway, represents a promising therapeutic agent for a variety of inflammatory disorders. While direct experimental evidence in chronic inflammatory models is still emerging, the well-established role of its target and data from analogous compounds provide a robust scientific foundation for its investigation. The experimental protocols and rationale outlined in this guide offer a clear roadmap for researchers to conduct exploratory studies. Future work should focus on generating in vivo efficacy data for this compound in models like CIA and DSS-induced colitis, establishing a pharmacokinetic/pharmacodynamic relationship, and further exploring its potential in other Gαq/11-driven inflammatory conditions.
References
- 1. A novel Galphaq/11-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional evidence for biased inhibition of G protein signaling by YM-254890 in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship Studies of the Natural Product Gq/11 Protein Inhibitor YM-254890 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collagen-induced arthritis as a model for rheumatoid arthritis. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]
- 5. mdbioproducts.com [mdbioproducts.com]
- 6. Inflammatory Bowel Disease (IBD) Models_GemPharmatech [en.gempharmatech.com]
- 7. Therapeutic Effects of Zymomonas mobilis on Experimental DSS-Induced Colitis Mouse Model [mdpi.com]
Methodological & Application
Application Notes and Protocols for ZM 253270 in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
ZM 253270 is a potent and selective inhibitor of the Gαq family of G proteins (Gαq, Gα11, Gα14). It acts by preventing the exchange of GDP for GTP on the Gαq subunit, thereby locking it in an inactive state. This inhibitory action makes this compound a valuable tool for studying Gq-mediated signaling pathways, which are involved in a multitude of physiological processes, including smooth muscle contraction, neurotransmission, and cellular proliferation. These application notes provide detailed protocols for utilizing this compound in common cell-based assays to investigate Gq-dependent signaling.
Mechanism of Action
G protein-coupled receptors (GPCRs) that couple to Gq proteins, upon activation by an agonist, catalyze the exchange of GDP for GTP on the Gαq subunit. This leads to the dissociation of the Gαq-GTP and Gβγ subunits, both of which can activate downstream effector proteins. The primary effector for Gαq-GTP is phospholipase C-β (PLCβ), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound specifically inhibits the initial step of this cascade by preventing the GDP/GTP exchange on Gαq, thus blocking all downstream signaling events.[1][2]
Data Presentation
The following table summarizes the inhibitory potency of YM-254890, a close structural and functional analog of this compound. This data can be used as a reference for designing experiments with this compound.
| Compound | Assay Type | Cell Line | Target | IC50 |
| YM-254890 | Calcium Mobilization | Human Coronary Artery Endothelial Cells | Endogenous P2Y2 Receptor (Gq-coupled) | ~30 nM[1] |
| YM-254890 | TEAD Luciferase Reporter Assay | HEK293 q/11 KO cells | Constitutively active αqQ209L | 12 nM[3] |
Signaling Pathway Diagram
Caption: Gq signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following the activation of Gq-coupled receptors.
Materials:
-
Cells expressing the Gq-coupled receptor of interest (e.g., HEK293, CHO, U2OS)
-
Cell culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)
-
Pluronic F-127
-
This compound
-
Gq-coupled receptor agonist
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Plating:
-
Seed cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Dye Loading:
-
Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. A typical concentration is 2-5 µM for the dye and 0.02-0.04% for Pluronic F-127.
-
Aspirate the cell culture medium from the wells and add the loading solution.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
After the dye loading incubation, gently wash the cells twice with assay buffer.
-
Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the microplate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 494 nm and emission at 516 nm for Fluo-4) over time.
-
Establish a stable baseline reading for 10-20 seconds.
-
Use the instrument's automated injector to add the Gq-coupled receptor agonist to all wells.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response of the agonist alone (100% activation) and a vehicle control (0% activation).
-
Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
IP-One Assay (Inositol Monophosphate Accumulation)
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, providing a cumulative measure of Gq-coupled receptor activation.
Materials:
-
Cells expressing the Gq-coupled receptor of interest (e.g., HEK293, CHO)
-
Cell culture medium
-
IP-One assay kit (contains stimulation buffer, IP1-d2 conjugate, and anti-IP1 cryptate conjugate)
-
This compound
-
Gq-coupled receptor agonist
-
384-well white microplates
-
HTRF-compatible plate reader
Protocol:
-
Cell Plating:
-
Seed cells into white 384-well microplates and incubate overnight at 37°C and 5% CO2.
-
-
Compound and Agonist Preparation:
-
Prepare serial dilutions of this compound in the stimulation buffer provided in the kit.
-
Prepare the Gq-coupled receptor agonist at a concentration that gives a submaximal response (e.g., EC80) in the stimulation buffer.
-
-
Assay Procedure:
-
Aspirate the cell culture medium.
-
Add the this compound dilutions to the wells.
-
Immediately add the agonist solution to the wells.
-
Incubate the plate for 30-60 minutes at 37°C.
-
-
Detection:
-
Add the IP1-d2 conjugate to all wells.
-
Add the anti-IP1 cryptate conjugate to all wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Measurement and Data Analysis:
-
Read the plate on an HTRF-compatible plate reader using the appropriate emission wavelengths (typically 665 nm and 620 nm).
-
Calculate the ratio of the emission signals (665 nm / 620 nm) and multiply by 10,000.
-
The amount of IP1 produced is inversely proportional to the HTRF signal.
-
Normalize the data and plot a concentration-response curve to determine the IC50 of this compound.
-
Experimental Workflow Diagram
Caption: General experimental workflow for cell-based assays with this compound.
References
- 1. Functional evidence for biased inhibition of G protein signaling by YM-254890 in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for the specific inhibition of heterotrimeric Gq protein by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced membrane binding of oncogenic G protein αqQ209L confers resistance to inhibitor YM-254890 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of ZM 253270 Solutions in DMSO for Research Applications
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the dissolution of ZM 253270 in Dimethyl Sulfoxide (B87167) (DMSO) to prepare stock solutions for various in vitro and in vivo experiments. Adherence to this protocol will help ensure the accurate preparation and stability of this compound solutions.
Introduction
This compound is a chemical compound used in pharmacological research. For most biological experiments, it is essential to dissolve this compound in a suitable solvent to create a stock solution, which can then be diluted to the final working concentration in an aqueous buffer or cell culture medium. DMSO is a common polar aprotic solvent that can dissolve a wide range of organic compounds, including this compound.[1][2][3] This document outlines the necessary steps and best practices for preparing and storing this compound in DMSO.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in the table below. These values are essential for accurate stock solution preparation.
| Property | Value | Source |
| Chemical Name | 4-[(4-chlorophenyl)amino]-2-[4-[(2E)-2-hydroxyiminopropanoyl]piperazin-1-yl]-6-propan-2-yl-5H-pyrrolo[4,3-e]pyrimidin-7-one | [4] |
| CAS Number | 169340-04-9 | [1][5] |
| Molecular Formula | C22H26ClN7O3 | [1] |
| Molecular Weight | 471.95 g/mol | [1] |
| Solubility | Soluble in DMSO | [1] |
| Appearance | Solid powder | [1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a step-by-step guide to preparing a 10 mM stock solution of this compound in DMSO.
3.1. Materials
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials (glass or polypropylene)[6]
-
Vortex mixer
-
Pipettes and sterile filter tips
3.2. Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemical compounds and solvents.
-
Work in a well-ventilated area or a chemical fume hood.
-
DMSO can facilitate the absorption of other chemicals through the skin.[7] Exercise caution and avoid direct contact.
3.3. Procedure
-
Determine the required mass of this compound:
-
To prepare a 10 mM stock solution, the required mass can be calculated using the following formula:
-
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
-
For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mM x 1 mL x 471.95 g/mol = 4.7195 mg
-
-
-
Weigh the this compound powder:
-
Using a calibrated analytical balance, carefully weigh out the calculated mass of this compound powder and place it into a sterile vial.
-
-
Add DMSO:
-
Add the desired volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
-
Dissolve the compound:
-
Tightly cap the vial and vortex the solution until the this compound powder is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may aid in dissolution if necessary, though most compounds are stable at this temperature for a short period.[6]
-
-
Storage of the Stock Solution:
-
For short-term storage (days to weeks), the stock solution can be stored at 0-4°C.[1]
-
For long-term storage (months to years), it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C.[1] This will minimize the number of freeze-thaw cycles, which can potentially degrade the compound.[6]
-
3.4. Preparation of Working Solutions
To prepare a working solution, dilute the stock solution in the appropriate cell culture medium or experimental buffer. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock solution, you would perform a 1:1000 dilution:
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of the desired medium or buffer.
-
Mix thoroughly by gentle pipetting or vortexing before adding to your experimental system.
Stability and Handling Considerations
-
DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[8] The presence of water can affect the stability of dissolved compounds.[6][9] It is recommended to use anhydrous DMSO and to minimize the exposure of the stock solution to air.
-
While many compounds are stable in DMSO for extended periods when stored correctly, it is good practice to visually inspect the solution for any signs of precipitation before use.[6] If precipitation is observed, the solution can be gently warmed and vortexed to redissolve the compound.
Visualized Workflow for Stock Solution Preparation
References
- 1. medkoo.com [medkoo.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. gchemglobal.com [gchemglobal.com]
- 4. SID 178102396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cenmed.com [cenmed.com]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dimethyl sulfoxide [allwaychemical.com]
- 9. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Recommended storage conditions for ZM 253270 stock solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM 253270 is a potent and selective antagonist of the Gq/11 family of G proteins. It is a valuable tool for investigating signaling pathways mediated by Gq/11-coupled G protein-coupled receptors (GPCRs). By inhibiting the exchange of GDP for GTP on the Gαq subunit, this compound effectively blocks the activation of phospholipase C (PLC) and the subsequent mobilization of intracellular calcium. These application notes provide detailed protocols for the proper storage and use of this compound stock solutions in cell-based assays.
Recommended Storage Conditions for this compound Stock Solutions
Proper storage of this compound is crucial to maintain its stability and activity. The following table summarizes the recommended storage conditions for both the solid compound and its stock solutions.
| Form | Solvent | Storage Temperature | Duration | Notes |
| Solid (Lyophilized Powder) | - | 0 - 4 °C | Short-term (days to weeks) | Store in a dry, dark environment. |
| -20 °C | Long-term (months to years) | Store in a dry, dark environment.[1] | ||
| Stock Solution | DMSO | -20 °C | Up to 3 months | Aliquot to avoid repeated freeze-thaw cycles.[2] |
Signaling Pathway of Gq/11 Inhibition by this compound
This compound specifically targets the Gq/11 family of G proteins, which are key transducers of signals from a variety of GPCRs. Upon receptor activation by an agonist, the Gαq subunit exchanges GDP for GTP, leading to its dissociation from the Gβγ dimer. The activated Gαq-GTP then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This compound prevents the initial activation of Gαq, thereby inhibiting this entire signaling cascade.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a stock solution of a desired concentration (e.g., 10 mM) by dissolving the this compound powder in anhydrous DMSO.
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 3 months.[2]
Protocol 2: Intracellular Calcium Mobilization Assay Using a Fluorescent Plate Reader
This protocol describes a method to assess the inhibitory effect of this compound on Gq/11-mediated intracellular calcium release in a cell line endogenously or recombinantly expressing a Gq/11-coupled receptor.
Materials:
-
Cells expressing the Gq/11-coupled receptor of interest
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127 (for aiding dye solubilization)
-
This compound stock solution (prepared as in Protocol 1)
-
Agonist for the receptor of interest
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluorescence microplate reader with kinetic reading and injection capabilities
Experimental Workflow:
Procedure:
-
Cell Plating:
-
The day before the assay, seed the cells into a black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a dye loading solution by diluting the calcium-sensitive dye (e.g., Fluo-4 AM to a final concentration of 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Gently remove the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Compound Incubation:
-
During the dye loading incubation, prepare serial dilutions of this compound in HBSS. Include a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound concentration).
-
After dye loading, gently wash the cells twice with HBSS.
-
Add the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for 15-30 minutes at 37°C.
-
-
Calcium Flux Measurement:
-
Set up the fluorescence microplate reader for a kinetic read with the appropriate excitation and emission wavelengths for the chosen dye (e.g., ~494 nm excitation and ~516 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well for 10-20 seconds.
-
Using the instrument's injector, add the agonist for the receptor of interest to all wells.
-
Immediately begin recording the fluorescence intensity at regular intervals (e.g., every 1-2 seconds) for at least 2-3 minutes to capture the peak calcium response and its subsequent decay.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is typically normalized to the baseline fluorescence (F₀), expressed as ΔF/F₀ or % of baseline.
-
Determine the peak fluorescence response for each well.
-
Plot the peak response against the concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC₅₀ value of this compound for the inhibition of the agonist-induced calcium response.
-
Controls:
-
Negative Control: Cells treated with vehicle (DMSO) instead of this compound.
-
Positive Control (for agonist response): Cells treated with vehicle and stimulated with the agonist.
-
No Agonist Control: Cells treated with vehicle but not stimulated with the agonist to determine baseline fluorescence.
References
Application Notes and Protocols: ZM 253270 In Vitro Assay Development and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM 253270 is a potent and selective inhibitor of the Gq/11 family of G proteins. These proteins are critical transducers of signals from a multitude of G protein-coupled receptors (GPCRs), leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. The Gq/11 signaling pathway is implicated in a wide range of physiological and pathophysiological processes, making it an attractive target for drug discovery. These application notes provide detailed protocols for the development and validation of in vitro assays to characterize the inhibitory activity of this compound and similar compounds targeting the Gq/11 pathway.
The primary assays described herein are the Inositol (B14025) Monophosphate (IP1) Accumulation Assay and the Intracellular Calcium Flux Assay. These methods are robust, amenable to high-throughput screening (HTS), and provide quantitative data on the potency and efficacy of Gq/11 inhibitors.
Signaling Pathway of Gq/11 Protein
The activation of a Gq/11-coupled GPCR by an agonist leads to a conformational change in the receptor, which in turn catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein. The activated Gαq/11-GTP subunit dissociates from the βγ-subunits and stimulates its downstream effector, phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium, along with the activation of Protein Kinase C (PKC) by DAG, mediates a variety of cellular responses.
Experimental Protocols
Two primary functional assays are recommended for characterizing this compound: an IP1 accumulation assay and a calcium flux assay.
Inositol Monophosphate (IP1) Accumulation Assay
This assay measures the accumulation of IP1, a downstream metabolite of IP3. In the presence of lithium chloride (LiCl), the degradation of IP1 is blocked, leading to its accumulation upon Gq/11 pathway activation. This endpoint assay is robust and well-suited for determining inhibitor potency (IC50). Homogeneous Time-Resolved Fluorescence (HTRF) is a common and sensitive detection method.[1][2][3]
Experimental Workflow:
Detailed Methodology:
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing a human Gq-coupled receptor (e.g., M1 muscarinic acetylcholine (B1216132) receptor) are recommended.[4][5]
-
Reagents and Materials:
-
CHO-K1 cells expressing the target receptor
-
Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin)
-
White, solid-bottom 384-well assay plates
-
This compound and other test compounds
-
Agonist for the target receptor (e.g., carbachol (B1668302) for M1 receptor)
-
IP-One HTRF Assay Kit (containing IP1-d2 conjugate, anti-IP1 cryptate, and lysis buffer)
-
Stimulation buffer containing LiCl
-
-
Procedure:
-
Cell Plating: Seed cells in a 384-well plate at a density of 10,000-20,000 cells per well and incubate overnight.
-
Compound Addition: Prepare a serial dilution of this compound. Add the compound to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the agonist at a pre-determined EC80 concentration in stimulation buffer containing LiCl. Incubate for 30-60 minutes at 37°C.
-
Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) according to the manufacturer's instructions.
-
Incubation and Reading: Incubate for 1 hour at room temperature, protected from light. Read the plate on an HTRF-compatible reader.
-
-
Data Analysis: Calculate the HTRF ratio and plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[6][7][8]
Intracellular Calcium Flux Assay
This kinetic assay directly measures the increase in intracellular calcium concentration following Gq/11 activation. It is a widely used method for studying GPCR function and can be performed using fluorescent calcium indicators.
Experimental Workflow:
References
- 1. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. IP3/IP1 Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. Discovery of small molecule Gαq/11 protein inhibitors against uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gq/11 and Gi/o activation profiles in CHO cells expressing human muscarinic acetylcholine receptors: dependence on agonist as well as receptor-subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of YM-254890 in Calcium Mobilization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are crucial targets for drug discovery. A significant subset of these receptors couple to the Gq class of G proteins (Gαq, Gα11, Gα14). Activation of Gq proteins stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration is a key second messenger signal that mediates a multitude of cellular responses.
YM-254890 is a potent and selective inhibitor of the Gq family of G proteins. It acts by preventing the exchange of GDP for GTP on the Gαq subunit, thereby locking it in an inactive state. This specific mechanism of action makes YM-254890 an invaluable tool for studying Gq-mediated signaling pathways and for screening compounds that modulate Gq-coupled receptor activity. These application notes provide a detailed protocol for utilizing YM-254890 in calcium mobilization assays to investigate the pharmacology of Gq-coupled receptors.
Principle of the Assay
Calcium mobilization assays are widely used to measure the activity of Gq-coupled receptors.[1][2][3][4] The assay utilizes a calcium-sensitive fluorescent dye that, upon binding to free intracellular calcium, exhibits a significant increase in fluorescence intensity. Cells expressing the Gq-coupled receptor of interest are loaded with this dye. Upon stimulation with an agonist, the activation of the Gq pathway leads to a transient increase in intracellular calcium, which is detected as a change in fluorescence.
YM-254890 can be used in this assay to confirm the involvement of Gq proteins in a specific receptor's signaling cascade or to determine the potency of antagonists for Gq-coupled receptors. By pre-incubating the cells with YM-254890, the agonist-induced calcium mobilization will be inhibited in a concentration-dependent manner if the receptor signals through Gq.
Data Presentation
The inhibitory effect of YM-254890 on Gq-mediated calcium mobilization is typically quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the agonist-induced calcium response by 50%.
| Compound | Agonist (Concentration) | Cell Line | Target Receptor | IC50 | Reference |
| YM-254890 | UTP (100 µM) | HCAEC | P2Y2 Receptor | 3 nM | [5] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and procedures, the following diagrams are provided.
Experimental Protocols
This section provides a general protocol for a calcium mobilization assay using a fluorescence plate reader. The specific conditions, such as cell number, dye loading time, and compound concentrations, should be optimized for each cell line and receptor system.
Materials and Reagents:
-
Cell Line: A mammalian cell line endogenously or recombinantly expressing the Gq-coupled receptor of interest (e.g., HEK293, CHO).
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM, F-12) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4.
-
Calcium-Sensitive Dye: Fluo-4 AM, Fluo-8 AM, or a comparable calcium indicator.
-
Pluronic F-127: To aid in the dispersion of the AM ester dye.
-
Probenecid (B1678239): (Optional) An organic anion transport inhibitor to prevent dye leakage from some cell types.
-
YM-254890: Stock solution prepared in a suitable solvent (e.g., DMSO).
-
Agonist: A known agonist for the receptor of interest.
-
Antagonist/Vehicle Control: A known antagonist (if available) and the solvent used for compound dilution (e.g., DMSO).
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates suitable for fluorescence measurements.
-
Instrumentation: A fluorescence microplate reader with automated liquid handling capabilities for kinetic reading (e.g., FLIPR, FlexStation).
Procedure:
A. Cell Preparation
-
Cell Seeding: The day before the assay, seed the cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.[1]
-
Incubation: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Serum Starvation (Optional): On the day of the assay, gently aspirate the culture medium and replace it with serum-free medium.[1] Incubate for 2-4 hours at 37°C. This step can reduce background signaling.
B. Dye Loading
-
Dye Preparation: Prepare the calcium-sensitive dye loading solution in assay buffer. A typical solution contains Fluo-4 AM (2-5 µM), Pluronic F-127 (0.02-0.04%), and probenecid (2.5 mM, if required).
-
Cell Loading: Aspirate the medium from the cell plate and add the dye loading solution to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C or room temperature, protected from light.[1] The optimal loading time and temperature should be determined empirically.
C. Compound Treatment
-
Inhibitor Preparation: Prepare serial dilutions of YM-254890 in assay buffer at a concentration that is 2x to 5x the final desired concentration.
-
Pre-incubation with Inhibitor: After dye loading, wash the cells gently with assay buffer to remove excess dye. Add the YM-254890 dilutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) at the assay temperature.
-
Agonist Preparation: Prepare serial dilutions of the agonist in assay buffer at a concentration that is 5x to 10x the final desired concentration in a separate "agonist plate".
D. Fluorescence Measurement
-
Plate Reader Setup: Place the cell plate and the agonist plate into the fluorescence plate reader. Set the instrument to the appropriate excitation and emission wavelengths for the chosen dye (e.g., ~494 nm excitation and ~516 nm emission for Fluo-4). Configure the instrument for kinetic reading, with automated addition of the agonist.
-
Baseline Reading: The instrument will measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Agonist Addition and Kinetic Reading: The plate reader will automatically add the agonist from the agonist plate to the cell plate. Continue to measure the fluorescence intensity every 1-2 seconds for 1-3 minutes to capture the transient calcium peak.
E. Data Analysis
-
Response Calculation: The fluorescence response is typically calculated as the difference between the peak fluorescence after agonist addition and the baseline fluorescence.
-
IC50 Determination: To determine the IC50 of YM-254890, plot the agonist response as a function of the YM-254890 concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.
Conclusion
YM-254890 is a powerful and specific inhibitor of Gq protein signaling. Its use in calcium mobilization assays provides a robust method for dissecting the involvement of Gq in receptor signaling and for characterizing the pharmacological properties of compounds targeting Gq-coupled receptors. The protocols and information provided herein serve as a comprehensive guide for researchers to effectively employ YM-254890 in their studies.
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 2. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 3. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 4. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [agris.fao.org]
- 5. Functional evidence for biased inhibition of G protein signaling by YM-254890 in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of ZM 253270 in Isolated Organ Bath Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM 253270 is a potent and selective inhibitor of the Gq/11 family of G proteins. In the context of isolated organ bath experiments, this compound serves as a critical tool to investigate the physiological roles of Gq/11-mediated signaling pathways in tissue contractility. Gq/11 proteins are key transducers for a multitude of receptors, including but not limited to, endothelin, oxytocin (B344502), and α1-adrenergic receptors, which play vital roles in smooth muscle contraction in various organs such as blood vessels, uterus, bladder, and prostate. By selectively blocking the activation of Gq/11, this compound allows for the elucidation of the contribution of these pathways to agonist-induced tissue responses, making it an invaluable pharmacological probe.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in isolated organ bath systems. The information is intended to guide researchers in designing and executing robust experiments to characterize the effects of Gq/11 inhibition on smooth muscle function.
Data Presentation: Inhibitory Effects of Gq/11 Inhibition on Smooth Muscle Contraction
The following tables summarize the quantitative data on the inhibitory effects of Gq/11 inhibitors (this compound and its analogue YM-254890) on agonist-induced smooth muscle contraction in various isolated tissues.
Table 1: Inhibitory Potency of YM-254890 on Agonist-Induced Contractions in Human Prostate and Bladder Tissues
| Tissue | Agonist | YM-254890 IC50 (nM) |
| Human Prostate | Phenylephrine (α1-agonist) | ~10 |
| Human Prostate | Endothelin-1 | ~10 |
| Human Bladder | Carbachol (Muscarinic agonist) | > 100 |
Data synthesized from studies on the effects of the Gq/11 inhibitor YM-254890.
Table 2: Effect of Gq/11 Inhibition on Vasoconstriction
| Tissue | Agonist | Gq/11 Inhibitor | Concentration | Inhibition of Contraction (%) |
| Porcine Renal Artery | Phenylephrine | YM-254890 | 30 nM | ~90 |
| Porcine Coronary Artery | Endothelin-1 | YM-254890 | 30 nM | ~85 |
| Rat Pulmonary Artery | Serotonin | FR900359 | 1 µM | ~100 |
Data synthesized from studies on the effects of Gq/11 inhibitors YM-254890 and FR900359.
Experimental Protocols
General Protocol for Isolated Organ Bath Experiments
This protocol provides a general framework for investigating the effect of this compound on agonist-induced contractions in isolated smooth muscle tissues. Specific parameters may need to be optimized depending on the tissue type.
1. Tissue Preparation:
-
Euthanize the animal in accordance with institutional guidelines.
-
Carefully dissect the target organ (e.g., aorta, uterus, bladder) and place it in cold, oxygenated physiological salt solution (PSS). The composition of PSS (e.g., Krebs-Henseleit solution) should be appropriate for the tissue under investigation.
-
Clean the tissue of excess connective and adipose tissue.
-
Prepare tissue strips or rings of appropriate dimensions (e.g., 2-4 mm rings for aortic tissue, longitudinal strips for uterine tissue).
2. Mounting the Tissue:
-
Mount the tissue strips or rings in an isolated organ bath chamber (typically 10-20 mL volume) containing PSS maintained at 37°C and continuously bubbled with carbogen (B8564812) (95% O2, 5% CO2).
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
3. Equilibration and Viability Check:
-
Allow the tissue to equilibrate for at least 60-90 minutes under a determined optimal resting tension (e.g., 1-2 g for rat aorta). During this period, wash the tissue with fresh PSS every 15-20 minutes.
-
After equilibration, perform a viability test by contracting the tissue with a high concentration of potassium chloride (KCl, e.g., 60-80 mM). Tissues that do not show a robust contraction should be discarded.
-
Wash the tissue repeatedly with PSS to return to the baseline tension.
4. Investigating the Effect of this compound:
-
Cumulative Concentration-Response Curve (Agonist alone):
-
Once the baseline is stable, add the agonist of interest in a cumulative manner to the organ bath, allowing the contraction to reach a plateau at each concentration. This will establish the control dose-response curve.
-
After the maximum response is achieved, wash the tissue with PSS until it returns to the baseline.
-
-
Inhibition with this compound:
-
Following a washout and re-equilibration period, incubate the tissue with a specific concentration of this compound for a predetermined time (e.g., 30-60 minutes).
-
In the continued presence of this compound, repeat the cumulative addition of the agonist to generate a concentration-response curve in the presence of the inhibitor.
-
This can be repeated with different concentrations of this compound to determine its inhibitory potency (e.g., IC50 or pA2 value).
-
5. Data Analysis:
-
Record the contractile force using a data acquisition system.
-
Express the contraction responses as a percentage of the maximal contraction induced by the agonist in the control curve or as a percentage of the KCl-induced contraction.
-
Plot the concentration-response curves and calculate pharmacological parameters such as EC50, Emax, and, in the case of antagonism, IC50 or pA2 values.
Specific Protocol: Inhibition of Oxytocin-Induced Uterine Contractions
This protocol details the investigation of this compound's effect on oxytocin-induced contractions in isolated uterine strips.
1. Tissue: Uterine horns from female rats (e.g., Wistar or Sprague-Dawley), either non-pregnant or at a specific stage of gestation.
2. Physiological Salt Solution: De Jalon's solution (in mM: NaCl 154, KCl 5.6, CaCl2 0.4, NaHCO3 6.0, Glucose 2.8), maintained at 32-37°C and bubbled with carbogen.
3. Protocol:
-
Prepare longitudinal uterine strips (approximately 1.5 cm in length).
-
Mount the strips in a 10 mL organ bath with a resting tension of 1 g.
-
Equilibrate for 60 minutes, with washes every 15 minutes.
-
Record spontaneous contractions for a 20-minute baseline period.
-
Generate a control cumulative concentration-response curve for oxytocin (e.g., 10^-12 to 10^-6 M).
-
Wash the tissue and allow it to return to baseline.
-
Incubate a uterine strip with this compound (e.g., 10 nM, 100 nM, 1 µM) for 45 minutes.
-
Repeat the oxytocin cumulative concentration-response curve in the presence of this compound.
-
Analyze the data to determine the inhibitory effect of this compound on oxytocin-induced uterine contractility.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Gq/11 signaling pathway in smooth muscle contraction and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for assessing the inhibitory effect of this compound.
ZM 253270: Application Notes and Protocols for a Gαq/11 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and effective use of ZM 253270, a potent and selective inhibitor of Gαq/11 proteins. These guidelines are intended for research purposes only and are compiled from publicly available data and research publications.
Safety Data Sheet and Handling Precautions
1.1. General Safety Precautions:
-
For Research Use Only: this compound is intended for laboratory research use only and is not for human or veterinary use.[1]
-
Assume Potential Hazards: As the toxicological properties of this compound have not been fully investigated, it should be handled with the utmost care, assuming it is potentially hazardous.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
1.2. Storage and Handling:
| Parameter | Recommendation |
| Storage Temperature | Short-term (days to weeks): 0 - 4°C; Long-term (months to years): -20°C.[1] |
| Storage Conditions | Store in a dry, dark place in a tightly sealed container.[1] |
| Shipping | Typically shipped at ambient temperature as a non-hazardous chemical.[1] |
| Solution Storage | Stock solutions can be stored at 0 - 4°C for short-term use or at -20°C for long-term storage.[1] |
1.3. First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Immediately wash with soap and water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
1.4. Disposal:
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to be released into the environment.
Application Notes
2.1. Mechanism of Action:
This compound is a small molecule inhibitor of the Gαq and Gα11 subunits of heterotrimeric G proteins. In the canonical G protein signaling cascade, G protein-coupled receptors (GPCRs) activated by extracellular ligands catalyze the exchange of GDP for GTP on the Gα subunit, leading to its dissociation from the Gβγ dimer. The activated Gαq/11 subunit then stimulates phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger downstream signaling events, including the release of intracellular calcium and the activation of protein kinase C (PKC).
This compound prevents the Gαq/11 subunit from transitioning into its active, GTP-bound state, thereby blocking the entire downstream signaling cascade. This makes it a valuable tool for studying Gαq/11-mediated signaling pathways in various physiological and pathological contexts.
2.2. Research Applications:
Constitutively activating mutations in the genes encoding Gαq and Gα11 (GNAQ and GNA11) are major oncogenic drivers in over 90% of uveal melanoma (UM) cases.[2][3] Therefore, this compound and other Gαq/11 inhibitors are critical research tools for:
-
Studying Uveal Melanoma Pathogenesis: Elucidating the downstream signaling pathways driven by oncogenic Gαq/11 that contribute to tumor growth, proliferation, and metastasis.[4][5]
-
Developing Novel Therapeutics: Serving as a lead compound or a pharmacological probe in the development of targeted therapies for uveal melanoma and other diseases driven by aberrant Gαq/11 signaling.[2]
-
Investigating GPCR Signaling: Dissecting the role of Gαq/11 in various GPCR-mediated physiological processes.
Experimental Protocols
The following are generalized protocols based on methodologies described in the scientific literature. Researchers should optimize these protocols for their specific experimental systems.
3.1. Preparation of this compound Stock Solution:
-
Determine Molecular Weight: Use the batch-specific molecular weight provided by the supplier. The theoretical molecular weight is 471.95 g/mol .[1]
-
Solvent Selection: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1]
-
Calculation: To prepare a 10 mM stock solution, dissolve 4.72 mg of this compound (assuming MW of 471.95) in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C to avoid repeated freeze-thaw cycles.
3.2. Cell-Based Assays:
3.2.1. Cell Culture:
-
Uveal melanoma cell lines (e.g., 92.1, Mel202, Mel270) or other cell lines endogenously expressing or engineered to express Gαq/11-coupled GPCRs can be used.
-
Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
3.2.2. Inositol Monophosphate (IP1) Accumulation Assay (to measure Gαq/11 activity):
This assay measures the accumulation of IP1, a downstream metabolite of IP3, as an indicator of Gαq/11 activation.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Serum Starvation: The day after seeding, replace the growth medium with a serum-free medium and incubate for 2-4 hours.
-
Pre-treatment with this compound: Add varying concentrations of this compound to the wells and incubate for the desired pre-treatment time (e.g., 30 minutes). Include a vehicle control (DMSO).
-
Stimulation: Add a known agonist for a Gαq/11-coupled GPCR expressed by the cells (e.g., carbachol (B1668302) for muscarinic M3 receptors).
-
Lysis and Detection: After the desired stimulation time, lyse the cells and measure IP1 accumulation using a commercially available HTRF or ELISA-based kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IP1 signal against the concentration of this compound to determine the IC50 value.
3.2.3. Cell Proliferation Assay:
-
Cell Seeding: Seed cells in a 96-well plate at a low density.
-
Treatment: The following day, treat the cells with a range of concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for a period of 24 to 72 hours.
-
Quantification: Measure cell proliferation using a standard method such as MTT, WST-1, or a CyQUANT assay.
-
Data Analysis: Normalize the results to the vehicle-treated control and plot cell viability against the concentration of this compound to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
3.2.4. Western Blot Analysis of Downstream Signaling:
This protocol allows for the assessment of the phosphorylation status of key downstream effectors of the Gαq/11 pathway, such as ERK and YAP.
-
Cell Culture and Treatment: Culture cells to near confluency in 6-well plates and treat with this compound at various concentrations and time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phosphorylated and total ERK, YAP, or other targets of interest.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Quantitative Data
| Parameter | Value | Cell Line/System | Reference |
| Molecular Weight | 471.95 g/mol | N/A | [1] |
| Gαq/11 Inhibitory Activity (IC50) | To be determined experimentally | e.g., CHO cells expressing M1 muscarinic receptor | [2] (Example system) |
| Anti-proliferative Activity (GI50) | To be determined experimentally | Uveal melanoma cell lines | [2] (Example system) |
Visualizations
Caption: Gαq/11 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for characterizing the effects of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Discovery of small molecule Gαq/11 protein inhibitors against uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oncogenic Gq/11 signaling acutely drives and chronically sustains metabolic reprogramming in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Kinase Signaling Networks Driven by Oncogenic Gq/11 in Uveal Melanoma Identified by Phosphoproteomic and Bioinformatic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Direct Inhibition of Oncogenic Gq/11 in Uveal Melanoma" by Dominic J Lapadula [jdc.jefferson.edu]
Determining the Optimal Working Concentration of ZM 253270 for Gq-Mediated Signaling Inhibition
Application Note
Introduction
ZM 253270 is a potent and selective non-peptide antagonist of the neurokinin A (NKA) receptor, also known as the tachykinin NK2 receptor. The NK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq subunit. Activation of the Gq pathway by agonists like NKA leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Consequently, this compound can be utilized as a tool to inhibit Gq-mediated signaling events downstream of NK2 receptor activation. Determining the optimal working concentration of this compound is critical for achieving effective and specific inhibition in cell-based assays.
Mechanism of Action
This compound acts as a competitive antagonist at the NK2 receptor, preventing the binding of the endogenous agonist NKA. By blocking agonist binding, this compound inhibits the conformational change in the NK2 receptor required for the activation of the associated Gq protein. This, in turn, prevents the subsequent downstream signaling cascade, including IP3 production and intracellular calcium mobilization.
Data Presentation
The following table summarizes the quantitative data for this compound in inhibiting NK2 receptor-mediated responses. This data can be used as a starting point for determining the optimal working concentration in your specific experimental system.
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| pKi | 8.7 ± 0.1 | Hamster urinary bladder | [3H]NKA radioligand binding | [1] |
| pA2 | 8.8 ± 0.1 | Hamster trachea | Inhibition of NKA-induced muscle contraction | [1] |
Note: The pKi value represents the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of the antagonist to the receptor. The pA2 value is a measure of the potency of a competitive antagonist in a functional assay, representing the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.
Recommended Working Concentration
Based on the provided pA2 value of 8.8, a starting concentration range of 1 nM to 100 nM is recommended for cell-based assays. The optimal concentration will depend on the specific cell type, receptor expression levels, and the concentration of the agonist used. It is advisable to perform a concentration-response curve to determine the IC50 of this compound in your specific assay. A common starting point is to use a concentration of this compound that is 10- to 100-fold higher than its Ki or IC50 value to ensure complete receptor blockade.
Experimental Protocols
Two common methods to assess the inhibition of Gq-mediated signaling by this compound are the measurement of intracellular calcium mobilization and the quantification of inositol monophosphate (IP1) accumulation.
Protocol 1: Intracellular Calcium Mobilization Assay Using Fluo-4 AM
This protocol describes how to measure the inhibition of NKA-induced intracellular calcium flux by this compound in cultured cells.
Materials:
-
Cells expressing the NK2 receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium
-
This compound
-
Neurokinin A (NKA)
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black-walled, clear-bottom microplate
-
Fluorescence microplate reader with excitation/emission wavelengths of ~490/525 nm
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
NKA Stock Solution: Prepare a 1 mM stock solution of NKA in sterile water or an appropriate buffer. Store at -20°C.
-
Fluo-4 AM Loading Buffer: Prepare a 2 µM Fluo-4 AM solution in HBSS with 20 mM HEPES and 0.04% Pluronic F-127.
-
-
Cell Loading with Fluo-4 AM:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of HBSS.
-
Add 100 µL of Fluo-4 AM loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Antagonist Incubation:
-
Aspirate the Fluo-4 AM loading buffer.
-
Wash the cells twice with 100 µL of HBSS.
-
Add 90 µL of HBSS containing the desired concentrations of this compound to the appropriate wells. For control wells, add HBSS without the antagonist.
-
Incubate the plate at room temperature for 15-30 minutes in the dark.
-
-
Agonist Stimulation and Fluorescence Measurement:
-
Set the fluorescence microplate reader to record fluorescence intensity at an excitation of ~490 nm and an emission of ~525 nm.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 10 µL of NKA solution (at a concentration that elicits a submaximal response, e.g., EC80) to each well.
-
Immediately begin recording the fluorescence intensity for 1-2 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Plot the ΔF against the concentration of this compound to generate an inhibition curve and determine the IC50 value.
-
Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay
This protocol measures the accumulation of IP1, a stable downstream metabolite of IP3, as an indicator of Gq pathway activation.
Materials:
-
Cells expressing the NK2 receptor
-
Cell culture medium
-
This compound
-
Neurokinin A (NKA)
-
IP-One HTRF® Assay Kit (or equivalent)
-
Stimulation buffer (provided in the kit or prepared with LiCl)
-
384-well white microplate
-
HTRF-compatible microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 384-well white plate at the recommended density.
-
Incubate at 37°C in a humidified 5% CO2 incubator overnight.
-
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and NKA as described in Protocol 1.
-
Prepare serial dilutions of this compound and NKA in the stimulation buffer provided with the assay kit.
-
-
Antagonist and Agonist Incubation:
-
Aspirate the culture medium.
-
Add 10 µL of the this compound dilutions to the appropriate wells. For control wells, add stimulation buffer.
-
Incubate for 15-30 minutes at 37°C.
-
Add 10 µL of the NKA dilutions to the wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
IP1 Detection:
-
Following the manufacturer's instructions for the IP-One HTRF® Assay Kit, add the IP1-d2 conjugate and the anti-IP1 cryptate conjugate to each well.
-
Incubate the plate at room temperature for 1 hour in the dark.
-
-
HTRF Measurement:
-
Read the plate on an HTRF-compatible microplate reader at the appropriate excitation and emission wavelengths (e.g., 320 nm excitation, 620 nm and 665 nm emission).
-
-
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Plot the HTRF ratio against the concentration of this compound to determine the IC50 for the inhibition of NKA-stimulated IP1 accumulation.
-
Mandatory Visualization
Caption: NK2 Receptor-Gq Signaling Pathway and Point of Inhibition by this compound.
Caption: General experimental workflow for determining the IC50 of this compound.
References
ZM 253270: Application Notes and Protocols for a Selective NK2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM 253270 is a potent and species-selective non-peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor. It competitively inhibits the binding of neurokinin A (NKA) to the NK2 receptor, with a high affinity for the hamster bladder NK2 receptor. This document provides detailed application notes, purchasing information, and experimental protocols for the use of this compound in research settings.
Supplier and Purchasing Information
This compound can be sourced from various chemical suppliers catering to the research community. The following table summarizes the available information. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed product specifications.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Purity | Formulation | Storage |
| MedChemExpress | HY-117053 | 169340-04-9 | C₂₂H₂₆ClN₇O₃ | 471.95 | >98% | A solid | Powder: -20°C for 3 years. In solvent: -80°C for 6 months. |
| TargetMol | T29234 | 169340-04-9 | C₂₂H₂₆ClN₇O₃ | 471.95 | >98% | A solid | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. |
| Glixx Laboratories | GLXC-08003 | 169340-04-9 | C₂₂H₂₆ClN₇O₃ | 471.95 | >95% (HPLC) | A solid | +4°C |
Mechanism of Action and Signaling Pathway
The tachykinin NK2 receptor is a G-protein coupled receptor (GPCR) that preferentially binds the endogenous ligand neurokinin A (NKA). Upon activation, the NK2 receptor primarily couples to the Gαq/11 family of G proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺) and a subsequent increase in cytosolic calcium concentration. This calcium mobilization triggers various downstream cellular responses. Some studies also suggest that the NK2 receptor can couple to Gαs, leading to the stimulation of adenylyl cyclase and an increase in cyclic AMP (cAMP). This compound acts by competitively binding to the NK2 receptor, thereby preventing NKA from binding and inhibiting this signaling cascade.[1][2]
Experimental Protocols
A common method to characterize the antagonistic activity of compounds like this compound is through a cell-based calcium mobilization assay. This protocol outlines a general procedure using a cell line stably expressing the human NK2 receptor (e.g., CHO-K1/NK2) and a fluorescent calcium indicator like Fluo-4 AM.
Protocol: In Vitro Calcium Mobilization Assay
1. Materials and Reagents:
-
CHO-K1 cells stably expressing the human NK2 receptor (e.g., from GenScript)[3]
-
Cell culture medium (e.g., Ham's F-12K with 10% FBS, Penicillin-Streptomycin)
-
This compound
-
Neurokinin A (NKA)
-
Pluronic F-127 (optional, to aid dye loading)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader with excitation/emission wavelengths of ~490/525 nm
2. Experimental Workflow:
3. Detailed Procedure:
a. Cell Culture and Plating:
-
Culture CHO-K1/NK2 cells according to the supplier's recommendations.
-
The day before the assay, seed the cells into black, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.[1]
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂.
b. Preparation of Solutions:
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent like DMSO.
-
NKA Stock Solution: Prepare a stock solution of NKA in an appropriate buffer (e.g., sterile water or HBSS).
-
Fluo-4 AM Loading Solution: Prepare the Fluo-4 AM loading solution in HBSS with 20 mM HEPES. The final concentration of Fluo-4 AM is typically between 1-5 µM. Pluronic F-127 (0.02-0.04%) can be included to improve dye solubility and cell loading.[4]
c. Dye Loading:
-
Remove the culture medium from the cell plates.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.[1][5]
-
Incubate the plate at 37°C for 1 hour, followed by an additional 15-30 minutes at room temperature, protected from light.[1][5]
d. Compound Incubation:
-
Prepare serial dilutions of this compound in HBSS with 20 mM HEPES to the desired final concentrations.
-
Gently remove the dye loading solution from the wells.
-
Add the this compound dilutions to the respective wells and incubate at room temperature for 15-30 minutes. Include appropriate vehicle controls (e.g., DMSO diluted in HBSS).
e. Agonist Stimulation and Fluorescence Measurement:
-
Prepare the NKA solution in HBSS at a concentration that will elicit a submaximal response (e.g., EC₈₀), which should be determined in separate agonist dose-response experiments.
-
Place the 96-well plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Record a baseline fluorescence reading for a few seconds.
-
Using the instrument's injection function, add the NKA solution to the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes) to capture the transient increase in intracellular calcium.
4. Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the response to the control wells (vehicle-treated) to determine the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Species/System | Value | Reference |
| Kᵢ (inhibition constant) | Hamster Bladder NK2 Receptor | 2 nM | MedChemExpress |
| Selectivity | Human NK2 Receptor vs. Hamster Bladder NK2 Receptor | 48-fold weaker inhibition for human | MedChemExpress |
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of the NK2 receptor. The provided information on suppliers, mechanism of action, and a detailed experimental protocol for a calcium mobilization assay will aid researchers in effectively utilizing this compound in their studies. It is essential to optimize the experimental conditions for specific cell lines and instrumentation to ensure reproducible and accurate results.
References
Troubleshooting & Optimization
Troubleshooting ZM 253270 solubility and stability issues
Welcome to the technical support center for ZM 253270. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of the Gαq protein. It functions by preventing the exchange of GDP for GTP on the Gαq subunit, thereby locking the G protein in its inactive state and blocking downstream signaling pathways. This makes it a valuable tool for studying Gq-mediated cellular processes.
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).[1] It is soluble in DMSO, and stock solutions can be prepared in this solvent.
Q3: How should I store this compound?
For long-term storage, this compound in its solid form should be stored at -20°C for up to two years.[1] For short-term storage, it can be kept at 0-4°C for days to weeks.[1] The solid compound is stable for several weeks at ambient temperature during shipping.[1]
Q4: How should I store my this compound stock solutions?
Stock solutions of this compound in DMSO can be stored at -20°C for several months. For short-term storage (days to weeks), stock solutions can be kept at 0-4°C.[1] To minimize solvent evaporation and water absorption, it is recommended to store stock solutions in tightly sealed vials.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
Symptoms:
-
Visible particles or cloudiness in the cell culture media after adding this compound.
-
Inconsistent or lower-than-expected biological activity.
Possible Causes:
-
Low Aqueous Solubility: this compound has poor solubility in aqueous solutions. When a concentrated DMSO stock is diluted into cell culture media, the compound can precipitate out of solution.
-
High Final Concentration of this compound: The final concentration of the compound in the media may exceed its solubility limit.
-
High Final Concentration of DMSO: While DMSO aids in initial solubilization, high concentrations in the final culture medium can be toxic to cells. It is generally recommended to keep the final DMSO concentration at or below 0.1% to 0.5% for most cell lines.
-
Interactions with Media Components: Components in the cell culture media, such as proteins and salts, can sometimes interact with the compound and reduce its solubility.
Solutions:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally not exceeding 0.1%. Prepare a more concentrated initial stock solution in DMSO if necessary to achieve this.
-
Serial Dilutions: Instead of adding the highly concentrated DMSO stock directly to the full volume of media, perform serial dilutions in your culture medium. This gradual decrease in solvent strength can help to keep the compound in solution.
-
Pre-warming Media: Gently pre-warm the cell culture media to 37°C before adding the this compound stock solution.
-
Vortexing/Mixing: Immediately after adding the compound to the media, vortex or mix it thoroughly to ensure rapid and uniform dispersion.
-
Solubility Test: Before your main experiment, perform a small-scale solubility test. Prepare different concentrations of this compound in your specific cell culture medium and visually inspect for any precipitation over the intended incubation period.
Issue 2: Inconsistent or No Biological Effect
Symptoms:
-
Lack of the expected inhibitory effect on Gq-mediated signaling pathways (e.g., no change in intracellular calcium levels or downstream effector activity).
-
High variability in results between experiments.
Possible Causes:
-
Compound Degradation: While stable as a solid and in DMSO stock, this compound's stability in aqueous cell culture media at 37°C over extended periods may be limited. The compound could be degrading during the course of your experiment.
-
Incorrect Concentration: Errors in stock solution preparation or dilution can lead to a final concentration that is too low to elicit a biological response.
-
Cell Line Specificity: The expression levels of Gq proteins and the specific receptors being studied can vary between cell lines, potentially affecting the sensitivity to this compound.
-
Experimental Design: The timing of compound addition and the duration of the experiment may not be optimal for observing the desired effect.
Solutions:
-
Freshly Prepare Working Solutions: Prepare the final working solution of this compound in cell culture media immediately before each experiment to minimize potential degradation.
-
Verify Stock Solution Concentration: If possible, verify the concentration of your stock solution using an appropriate analytical method.
-
Perform a Dose-Response Curve: To determine the optimal working concentration for your specific cell line and experimental conditions, perform a dose-response experiment.
-
Positive Controls: Include a known agonist for the Gq-coupled receptor you are studying to ensure that the signaling pathway is functional in your cells.
-
Time-Course Experiment: Conduct a time-course experiment to identify the optimal incubation time with this compound to observe the maximum inhibitory effect.
Data Presentation
Table 1: this compound Stock Solution Preparation in DMSO
| Desired Stock Concentration | Volume of DMSO for 1 mg of this compound | Volume of DMSO for 5 mg of this compound |
| 1 mM | 2.118 mL | 10.59 mL |
| 5 mM | 0.424 mL | 2.118 mL |
| 10 mM | 0.212 mL | 1.059 mL |
| 50 mM | 0.042 mL | 0.212 mL |
Based on a molecular weight of 471.95 g/mol . Adjust volumes accordingly for different molecular weights if specified on the product vial.
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration |
| Solid | -20°C | > 2 years |
| Solid | 0-4°C | Days to weeks |
| DMSO Stock Solution | -20°C | Months |
| DMSO Stock Solution | 0-4°C | Days to weeks |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (refer to Table 1).
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Protocol 2: Treatment of Cells with this compound
-
Cell Seeding: Seed your cells in the appropriate culture plates or flasks and allow them to adhere and reach the desired confluency.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution. Dilute the stock solution to the final desired concentration in pre-warmed (37°C) cell culture medium. It is crucial to mix the solution well immediately after adding the DMSO stock to prevent precipitation.
-
Cell Treatment: Remove the existing media from the cells and replace it with the media containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the predetermined duration of your experiment.
-
Downstream Analysis: Proceed with your planned downstream assays (e.g., calcium imaging, western blotting, etc.).
Mandatory Visualizations
Caption: Gq Signaling Pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for using this compound in cell-based assays.
References
Technical Support Center: Optimizing Gq/11 Protein Inhibitor Concentration for Maximum Efficacy
A Note on Nomenclature: Initial inquiries regarding "ZM 253270" suggest a possible typographical error. The overwhelmingly congruent scientific literature points to YM-254890 and its structural analog FR900359 as the selective, potent inhibitors of the Gq/11 family of G proteins. This technical support resource will focus on these two widely studied compounds.
This guide provides researchers, scientists, and drug development professionals with essential information for utilizing YM-254890 and FR900359 in cell-based assays. It includes troubleshooting advice and frequently asked questions to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for YM-254890 and FR900359?
YM-254890 and FR900359 are highly selective inhibitors of the Gq, G11, and G14 alpha subunits of heterotrimeric G proteins.[1][2] They act as guanine (B1146940) nucleotide dissociation inhibitors (GDIs).[2] By binding to the Gαq/11 subunit, they prevent the exchange of GDP for GTP, thus locking the G protein in its inactive state and blocking downstream signaling.[2][3]
Q2: What is the primary downstream signaling pathway inhibited by YM-254890 and FR900359?
The canonical pathway inhibited is the activation of phospholipase C-β (PLC-β).[4] Activated Gαq/11 stimulates PLC-β to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4] Inhibition of Gαq/11 by YM-254890 or FR900359 blocks these downstream events.
Q3: Are there differences in potency and efficacy between YM-254890 and FR900359?
Both compounds are highly potent, with IC50 values typically in the low nanomolar range for inhibiting Gq/11-mediated signaling.[5][6] However, FR900359 has been reported to have a longer residence time on the Gq protein compared to YM-254890, leading to a more prolonged pharmacological effect in some systems.[7] While their in vitro potencies are often comparable in assays like calcium mobilization, differences may be observed in other readouts or in vivo.[1]
Q4: Are there any known off-target effects for YM-254890 and FR900359?
Both compounds are considered highly selective for Gαq/11/14 and do not inhibit Gαs, Gαi/o, or Gα12/13 at typical working concentrations.[1] However, at very high concentrations (in the micromolar range), some studies have suggested potential for off-target effects, including inhibition of Gs-induced cAMP elevation.[5][6] It is crucial to use the lowest effective concentration to minimize the risk of off-target activities.
Q5: What are the solubility and stability of YM-254890 and FR900359?
Both compounds are soluble in DMSO.[6] They exhibit good stability under physiological conditions.[7] Stock solutions in DMSO can be stored at -20°C.[5] It is recommended to prepare fresh dilutions in aqueous buffer for each experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low inhibition of Gq/11 signaling | Incorrect inhibitor concentration: The concentration may be too low for the specific cell type or agonist stimulation. | Perform a dose-response curve to determine the optimal inhibitory concentration for your experimental setup. Start with a range from 1 nM to 1 µM. |
| Compound degradation: Improper storage or handling of the inhibitor. | Ensure stock solutions are stored correctly at -20°C and protected from light. Prepare fresh working dilutions for each experiment. | |
| Cell type insensitivity: The cell line may have low expression of Gq/11-coupled receptors or a dominant alternative signaling pathway. | Confirm the expression of the target Gq/11-coupled receptor in your cell line. Consider using a cell line with a known robust Gq/11 signaling response as a positive control. | |
| High background signal or off-target effects | Inhibitor concentration is too high: Exceeding the optimal concentration range can lead to non-specific effects. | Refer to the dose-response curve and use the lowest concentration that provides maximal inhibition of the target pathway. |
| Inhibitor precipitation: Poor solubility of the compound in the assay buffer. | Ensure the final DMSO concentration in your assay is low (typically <0.1%) to maintain inhibitor solubility. | |
| Variability between experiments | Inconsistent cell conditions: Differences in cell passage number, density, or health can affect signaling responses. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure a healthy, confluent monolayer for your assays. |
| Inconsistent inhibitor preparation: Variations in the preparation of working dilutions. | Prepare fresh dilutions from a validated stock solution for each experiment. Use calibrated pipettes for accurate dilutions. |
Data Presentation: Efficacy of YM-254890 and FR900359 in Cell-Based Assays
The following tables summarize the reported half-maximal inhibitory concentrations (IC50) of YM-254890 and FR900359 in various cell-based assays. These values can serve as a starting point for optimizing the inhibitor concentration in your experiments.
Table 1: IC50 Values for YM-254890
| Cell Line | Assay Type | Agonist | IC50 | Reference |
| HCAE cells (P2Y2 receptor) | Intracellular Ca2+ increase | ATP/UTP | 50 nM | [5][6] |
| CHO cells (M1 receptor) | IP1 production | Carbachol | 95 nM | [5][6] |
| Human platelets | ADP-induced Ca2+ increase | ADP | 2 µM | [5][6] |
| C6-15 cells (P2Y1 receptor) | Intracellular Ca2+ increase | 2MeSADP | 31 nM | [8] |
| Human platelet-rich plasma | ADP-induced platelet aggregation | ADP (2, 5, 20 µM) | 0.37, 0.39, 0.51 µM | [8] |
| HCAEC | UTP-induced Ca2+ mobilization | UTP | 3 nM | [9] |
Table 2: IC50 Values for FR900359
| Cell Line | Assay Type | Agonist | IC50 | Reference |
| Uveal Melanoma Cells (Gαq/11 mutant) | [35S]GTPγS binding | - | ~75 nM | [10] |
| HEK293 (M3 receptor) | IP1 accumulation | Carbachol | 9.2 nM | |
| CHO-K1 (M1 receptor) | IP1 accumulation | Carbachol | 10.5 nM |
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol describes a general procedure for measuring changes in intracellular calcium levels following Gq/11 activation and its inhibition.
Materials:
-
Cells expressing the Gq/11-coupled receptor of interest
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
YM-254890 or FR900359 stock solution (in DMSO)
-
Agonist for the receptor of interest
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Inhibitor Incubation:
-
Wash the cells twice with HBSS.
-
Add HBSS containing the desired concentrations of YM-254890 or FR900359 (and a vehicle control, e.g., 0.1% DMSO).
-
Incubate for 15-30 minutes at 37°C.
-
-
Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Establish a baseline fluorescence reading for approximately 20 seconds.
-
Add the agonist at the desired concentration.
-
Immediately begin recording the fluorescence intensity over time (typically for 2-5 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the inhibitor concentration to determine the IC50 value.
-
Western Blot for Downstream Signaling (e.g., ERK Phosphorylation)
This protocol outlines the steps to assess the effect of Gq/11 inhibition on downstream signaling pathways, such as the MAPK/ERK pathway.
Materials:
-
Cells cultured to 80-90% confluency in 6-well plates
-
Serum-free medium
-
YM-254890 or FR900359 stock solution (in DMSO)
-
Agonist for the receptor of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Serum Starvation: Replace the culture medium with serum-free medium and incubate for 12-24 hours.
-
Inhibitor Pre-treatment: Add the desired concentrations of YM-254890 or FR900359 (and a vehicle control) to the cells and incubate for 30-60 minutes at 37°C.
-
Agonist Stimulation: Add the agonist and incubate for the desired time (e.g., 5-15 minutes for ERK phosphorylation).
-
Cell Lysis:
-
Immediately place the plates on ice and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Collect the lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatants using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Compare the levels of protein phosphorylation in the inhibitor-treated samples to the vehicle control.
-
Mandatory Visualizations
Gq/11 Signaling Pathway
Caption: Canonical Gq/11 signaling pathway and the point of inhibition by YM-254890 and FR900359.
Experimental Workflow for Determining IC50
Caption: A typical experimental workflow for determining the IC50 of a Gq/11 inhibitor using a calcium mobilization assay.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting experiments where no or low inhibition is observed.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recommended Tool Compounds: Application of YM-254890 and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, Function, Pharmacology, and Therapeutic Potential of the G Protein, Gα/q,11 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. YM 254890 | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Functional evidence for biased inhibition of G protein signaling by YM-254890 in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Technical Support Center: Addressing Off-Target Effects of Gαq/11 Inhibitors in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Gαq/11 inhibitors, focusing on YM-254890 and FR900359 (also known as UBO-QIC). While these small molecules are potent and selective inhibitors of Gαq/11 signaling, awareness and mitigation of potential off-target effects are crucial for accurate experimental interpretation.
Frequently Asked Questions (FAQs)
Q1: I am using ZM 253270 to inhibit Gαq/11 signaling. Is this correct?
A1: There appears to be a common misconception regarding the name of the Gαq/11 inhibitor. The well-characterized and selective inhibitors of the Gαq/11 family of G proteins are YM-254890 and FR900359 (also known as UBO-QIC). This compound has been described elsewhere as a neurokinin A antagonist[1]. For specific inhibition of Gαq/11, it is recommended to use YM-254890 or FR900359.
Q2: What is the primary mechanism of action of YM-254890 and FR900359?
A2: YM-254890 and FR900359 are cyclic depsipeptides that selectively inhibit the Gαq/11 subfamily of G proteins.[2][3] They act by binding to the Gαq subunit, which prevents the exchange of GDP for GTP.[4][5] This locks the G protein in its inactive, GDP-bound state, thereby blocking downstream signaling cascades such as phospholipase C (PLC) activation and subsequent calcium mobilization. Recent studies also suggest that these inhibitors stabilize the interaction between the Gα and Gβγ subunits, further preventing G protein activation.[6]
Q3: Are YM-254890 and FR900359 completely selective for Gαq/11?
A3: While highly selective, they are not entirely devoid of off-target effects. Some studies have reported that at certain concentrations, these inhibitors can affect other signaling pathways. For instance, UBO-QIC (FR900359) has been shown to inhibit Gβγ-mediated signaling downstream of Gαi-coupled receptors.[7][8] YM-254890 has been observed to impact ERK1/2 activation mediated by Gαs- and Gαi/o-coupled receptors.[3]
Q4: What are the typical working concentrations for these inhibitors?
A4: The effective concentration can vary depending on the cell type and experimental conditions. For inhibiting Gαq/11-mediated responses, IC50 values are typically in the low nanomolar range. For example, YM-254890 has been shown to inhibit Gαq-coupled P2Y1 receptor-mediated Ca2+ mobilization with an IC50 of 31 nM.[3] FR900359 has been reported to inhibit GTPγS binding to Gαq with an IC50 of approximately 1-10 nM.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific system while minimizing potential off-target effects.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent results after inhibitor treatment.
This could be due to an off-target effect. The following steps can help you troubleshoot this issue.
Step 1: Verify On-Target Gαq/11 Inhibition
-
Protocol: Measure a direct downstream event of Gαq/11 activation, such as inositol (B14025) phosphate (B84403) (IP) accumulation or intracellular calcium release, in response to a known Gαq-coupled receptor agonist.
-
Expected Outcome: The inhibitor should dose-dependently block the agonist-induced response.
-
Troubleshooting: If the inhibitor does not block the response, there may be issues with the compound's stability or concentration, or the signaling pathway in your system may not be exclusively Gαq/11-dependent.
Step 2: Control for Off-Target Effects on Other G-protein Subfamilies
-
Rationale: As noted, these inhibitors may affect signaling through Gαi or Gαs pathways at higher concentrations.
-
Protocol:
-
Stimulate cells with an agonist for a Gαs-coupled receptor (e.g., isoproterenol (B85558) for β-adrenergic receptors) and measure cAMP accumulation.
-
Stimulate cells with an agonist for a Gαi-coupled receptor (e.g., UK 14,304 for α2-adrenergic receptors) and measure the inhibition of forskolin-stimulated cAMP accumulation.
-
-
Expected Outcome: Ideally, the Gαq/11 inhibitor should not affect these Gαs- or Gαi-mediated responses at the concentration that effectively blocks Gαq/11 signaling.
-
Troubleshooting: If you observe an effect on these pathways, consider lowering the inhibitor concentration or using an alternative control strategy (see Issue 2).
Issue 2: How to definitively distinguish on-target from off-target effects.
A powerful strategy to confirm that the observed effects of YM-254890 or FR900359 are due to the inhibition of Gαq/11 is to use a drug-resistant Gαq mutant.[9]
Experimental Workflow for On-Target Effect Validation
References
- 1. medkoo.com [medkoo.com]
- 2. Effects of Oncogenic Gαq and Gα11 Inhibition by FR900359 in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional evidence for biased inhibition of G protein signaling by YM-254890 in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Targeting G protein-coupled receptor signalling by blocking G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclic peptide inhibitors function as molecular glues to stabilize Gq/11 heterotrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the Selectivity of the Gαq Inhibitor UBO-QIC: A Comparison with the Gαi Inhibitor Pertussis Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On the selectivity of the Gαq inhibitor UBO-QIC: A comparison with the Gαi inhibitor pertussis toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Reproducibility of Experiments with Gq/11 Inhibitors (YM-254890/FR900359 Class)
A Note on Compound Terminology: The compound ZM 253270 is often used interchangeably with YM-254890 and FR900359, which are potent and selective inhibitors of the Gαq, Gα11, and Gα14 subunits of heterotrimeric G proteins. This guide pertains to this class of inhibitors. For clarity and consistency with the majority of the scientific literature, we will primarily refer to YM-254890 and FR900359.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of experiments involving the Gq/11 inhibitors YM-254890 and FR900359.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with YM-254890 and FR900359.
Issue 1: Higher than Expected IC50 Value or Incomplete Inhibition
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of the compound (dry, dark, at -20°C for long-term storage). Prepare fresh stock solutions in high-quality, anhydrous DMSO. Avoid repeated freeze-thaw cycles. |
| Suboptimal Assay Conditions | Optimize the pre-incubation time with the inhibitor. For FR900359, which has a pseudo-irreversible binding nature, a longer pre-incubation may be necessary to achieve maximal inhibition. Ensure the final DMSO concentration in your assay is consistent across all conditions and does not exceed a level that affects cell health or assay performance (typically <0.5%). |
| Cellular Factors | High receptor expression levels can sometimes overcome competitive antagonism. Consider using a cell line with a lower, more physiologically relevant receptor expression level. The presence of Gα15/16, which are not inhibited by YM-254890 and FR900359, could mediate residual signaling. Verify the G protein subtype expression in your cell model.[1][2] |
| Assay-Specific Issues | For calcium mobilization assays, ensure the dye loading and incubation are optimal. Check for any interference of the compound with the fluorescent dye. Run appropriate vehicle and positive controls to ensure the assay is performing correctly. |
Issue 2: Variability Between Experimental Repeats
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | Maintain consistent cell passage numbers, confluency, and serum concentrations. Starve cells for a consistent period before the experiment if required for your assay. |
| Pipetting Inaccuracies | Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of the inhibitor. |
| Reagent Instability | Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. Ensure all other reagents are within their expiration dates and stored correctly. |
Issue 3: Unexpected or Off-Target Effects
| Potential Cause | Troubleshooting Step |
| High Compound Concentration | Use the lowest effective concentration of the inhibitor. Determine the IC50 in your specific assay and work at concentrations around this value. Very high concentrations may lead to non-specific effects. |
| Gβγ-Mediated Signaling | In some cellular contexts, Gβγ subunits released from Gi/o-coupled receptors can activate PLCβ. Inhibition of basal Gq/11 activity by YM-254890/FR900359 can sometimes unmask or interfere with these Gβγ-mediated signals.[3] Consider using pertussis toxin to inhibit Gi/o signaling and isolate the Gq/11-dependent effects. |
| Contamination of Compound | Ensure the purity of your inhibitor by obtaining it from a reputable supplier. If in doubt, consider analytical validation of the compound. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of YM-254890 and FR900359?
A1: YM-254890 and FR900359 are selective inhibitors of the Gq family of G proteins (Gαq, Gα11, and Gα14).[1][2] They act as guanine (B1146940) nucleotide dissociation inhibitors (GDIs).[1][2] By binding to the Gαq subunit, they prevent the release of GDP, thus locking the G protein in its inactive state and preventing its activation by G protein-coupled receptors (GPCRs).[4][5]
Q2: What is the difference between YM-254890 and FR900359?
A2: YM-254890 and FR900359 are structurally very similar macrocyclic depsipeptides. The primary difference lies in their target residence time. FR900359 exhibits a much longer, pseudo-irreversible binding to Gαq compared to YM-254890.[6] This makes FR900359 particularly useful for experiments involving wash steps, as its inhibitory effect is more sustained.[1]
Q3: How should I prepare and store stock solutions of these inhibitors?
A3: Stock solutions should be prepared in high-quality, anhydrous DMSO. For long-term storage, aliquots of the stock solution should be kept at -20°C or -80°C to minimize freeze-thaw cycles. For short-term storage (days to weeks), solutions can be stored at 4°C.
Q4: What are the typical working concentrations for these inhibitors?
A4: The effective concentration can vary depending on the cell type, receptor expression level, and specific assay. However, IC50 values are typically in the low nanomolar to low micromolar range. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q5: Are there any known off-target effects?
A5: YM-254890 and FR900359 are considered highly selective for the Gq/11 family of G proteins.[1][2] They do not inhibit other G protein families like Gs, Gi/o, or G12/13 at concentrations where they effectively block Gq/11 signaling.[7] However, at very high concentrations, some effects on Gs-mediated signaling have been reported.[8] It is always recommended to use the lowest effective concentration to minimize the potential for off-target effects.
Q6: Can these inhibitors be used in in vivo studies?
A6: Yes, both YM-254890 and FR900359 have been used in animal models.[1][9] However, they have low oral bioavailability and may exhibit different pharmacokinetic properties.[10][11] The choice between the two may depend on the desired duration of action and the route of administration.[10][11]
Quantitative Data Summary
Table 1: Potency of YM-254890 and FR900359 in Various Assays
| Compound | Assay Type | Cell Line/System | Target | IC50/Potency | Reference |
| YM-254890 | Calcium Mobilization | C6-15 cells expressing human P2Y1 receptor | P2Y1 (Gq-coupled) | 0.031 µM | [7] |
| YM-254890 | Platelet Aggregation | Human platelet-rich plasma | ADP-induced | 0.37 - 0.51 µM | [7] |
| YM-254890 | GTPγS Binding | Purified Gαq | Gαq | Concentration-dependent inhibition | [4] |
| YM-254890 | IP1 Production | CHO cells expressing M1 receptor | M1 (Gq-coupled) | 95 nM | |
| FR900359 | GTPγS Binding | Purified Gαq and Gαq-Q209L | Gαq | ~75 nmol/L | [12] |
Experimental Protocols
Protocol 1: General Procedure for a Cell-Based Calcium Mobilization Assay
This protocol provides a general workflow for assessing the inhibitory effect of YM-254890 or FR900359 on GPCR-mediated calcium release.
-
Cell Culture:
-
Plate cells (e.g., HEK293 or CHO) expressing the Gq-coupled receptor of interest in black-walled, clear-bottom 96-well or 384-well microplates.
-
Allow cells to adhere and grow to an appropriate confluency (typically 80-90%).
-
If necessary, serum-starve the cells for a defined period (e.g., 4-24 hours) before the assay.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. The buffer should also contain an organic anion transporter inhibitor like probenecid (B1678239) to prevent dye leakage.
-
Remove the culture medium from the cell plate and add the dye loading buffer.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) in the dark.
-
-
Inhibitor Pre-incubation:
-
Prepare serial dilutions of YM-254890 or FR900359 in the assay buffer.
-
After the dye loading incubation, gently wash the cells with assay buffer.
-
Add the inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired pre-incubation time (e.g., 15-60 minutes) at 37°C. For FR900359, a longer pre-incubation may be beneficial.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare the agonist for your receptor of interest at a concentration that elicits a robust response (e.g., EC80).
-
Place the cell plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading.
-
Inject the agonist into the wells and immediately begin kinetic fluorescence measurements.
-
Record the fluorescence signal over time (e.g., 60-180 seconds).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Visualizations
Signaling Pathway Diagram
Caption: Gq protein signaling pathway and the inhibitory action of YM-254890/FR900359.
Experimental Workflow Diagram
Caption: Workflow for a calcium mobilization assay to determine inhibitor potency.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recommended Tool Compounds: Application of YM-254890 and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting G protein-coupled receptor signalling by blocking G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Structural basis for the specific inhibition of heterotrimeric Gq protein by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Functional evidence for biased inhibition of G protein signaling by YM-254890 in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring pharmacological inhibition of Gq/11 as an analgesic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Macrocyclic Gq Protein Inhibitors FR900359 and/or YM-254890-Fit for Translation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Macrocyclic Gq Protein Inhibitors FR900359 and/or YM-254890–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Technical Support Center: ZM 253270 Handling and Stability
Disclaimer: Specific degradation studies on ZM 253270 are not extensively available in the public domain. The following troubleshooting guide and frequently asked questions (FAQs) are based on general best practices for handling and storing research compounds. It is crucial to perform compound-specific validation for your experiments.
Troubleshooting Guide
This guide addresses common issues researchers may encounter when working with this compound, focusing on potential degradation and how to mitigate it.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected bioactivity | Degradation of this compound in stock solution or experimental buffer. | - Prepare fresh stock solutions regularly. - Aliquot stock solutions to minimize freeze-thaw cycles. - Perform a dose-response curve with a freshly prepared solution to verify potency. - Minimize the time the compound is in aqueous buffer before use. |
| Precipitate formation in stock or working solutions | - Poor solubility in the chosen solvent. - Degradation leading to insoluble products. - Exceeding the solubility limit upon dilution into aqueous buffers. | - Ensure the stock solvent (e.g., DMSO) is of high purity and anhydrous. - If using aqueous buffers, ensure the final concentration of the organic solvent is sufficient to maintain solubility. - Consider using a different solvent or a co-solvent system if precipitation persists. |
| Appearance of unexpected peaks in analytical analysis (e.g., HPLC, LC-MS) | Degradation of this compound. | - Analyze a freshly prepared standard to confirm the retention time of the parent compound. - Review solution preparation, handling, and storage procedures to identify potential causes of degradation. - If possible, use LC-MS to identify the mass of the unknown peaks and hypothesize potential degradation products. |
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C in a dry, dark environment. For short-term storage (days to weeks), it can be kept at 0-4°C.
2. How should I prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions in a high-purity, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). These stock solutions should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C. Before use, allow the aliquot to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
3. How stable is this compound in aqueous solutions or cell culture media?
The stability of this compound in aqueous solutions, particularly at physiological pH, has not been extensively reported. As a general precaution, it is advisable to prepare working dilutions in aqueous buffers or cell culture media immediately before use. The duration of exposure of the compound to these conditions should be minimized to reduce the risk of hydrolysis or other degradation.
4. What are the likely degradation pathways for a molecule like this compound?
While specific data is unavailable, molecules with similar functional groups can be susceptible to:
-
Hydrolysis: The ester and amide-like linkages could be susceptible to cleavage in aqueous solutions, a process that can be catalyzed by acidic or basic conditions.
-
Oxidation: Certain functional groups could be sensitive to oxidation, which can be accelerated by exposure to air, light, or certain metal ions.
-
Photodegradation: Exposure to light, especially UV light, can induce degradation. It is recommended to handle the compound and its solutions in low-light conditions and store them in light-protected containers.
5. How can I assess the stability of this compound in my specific experimental conditions?
To assess the stability of this compound in your experimental setup, you can perform a simple stability study. This involves incubating a solution of this compound under your experimental conditions (e.g., in your specific buffer or media at a certain temperature) for various durations. At different time points, the concentration of the parent compound can be measured using an analytical technique like High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of this compound over time would indicate degradation.
Experimental Protocols
Protocol: General Workflow for Assessing Compound Stability by HPLC
This protocol outlines a general procedure to evaluate the stability of this compound in a specific aqueous buffer.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO).
-
Preparation of Working Solution: Dilute the stock solution into the aqueous buffer of interest to the final working concentration.
-
Incubation: Incubate the working solution under the desired experimental conditions (e.g., 37°C in a light-protected container).
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the working solution.
-
Sample Quenching (if necessary): If degradation is rapid, it may be necessary to "quench" the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile) to the aliquot to precipitate proteins and stop further degradation.
-
HPLC Analysis: Analyze the samples by a suitable reverse-phase HPLC method. The mobile phase and gradient will need to be optimized for this compound.
-
Data Analysis: Monitor the peak area of the this compound parent compound at each time point. A decrease in the peak area over time indicates degradation. The percentage of compound remaining can be calculated relative to the T=0 time point.
Visualizations
Caption: General workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent experimental results with this compound.
Technical Support Center: Interpreting Unexpected Results in ZM 253270 Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZM 253270, a selective inhibitor of the Gαq subunit of heterotrimeric G proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as YM-254890, is a potent and selective small molecule inhibitor of the Gαq family of G proteins (Gαq, Gα11, Gα14, and Gα15). It functions by preventing the exchange of GDP for GTP on the Gαq subunit, thereby locking it in an inactive state.[1][2] This blockade prevents the activation of downstream signaling pathways, most notably the activation of phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.
Q2: What are the common assays used to assess the activity of this compound?
The most common assays for evaluating this compound activity are those that measure the downstream consequences of Gαq activation. These include:
-
Intracellular Calcium ([Ca²⁺]i) Mobilization Assays: These are the most direct functional assays. They measure the release of calcium from intracellular stores, a key event following Gαq activation. Common methods include:
-
Fluorescent Calcium Indicators: Dyes like Fura-2, Fluo-4, and Cal-520 change their fluorescent properties upon binding to calcium. Ratiometric dyes such as Fura-2 are often preferred as they provide a more quantitative measure of calcium concentration.
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Luminescent Calcium Reporters: Aequorin is a photoprotein that emits light in the presence of calcium.[3][4][5][6] Assays using aequorin are highly sensitive and have a large dynamic range.
-
-
Inositol Phosphate (IP) Accumulation Assays: These assays directly measure the product of PLC activity, inositol phosphates (IPs). Typically, cells are labeled with ³H-myo-inositol, and the accumulation of radiolabeled IPs is quantified.
-
GTPγS Binding Assays: This is a biochemical assay that measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation. This compound is expected to inhibit agonist-stimulated [³⁵S]GTPγS binding to Gαq.
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound should be stored as a solid at -20°C. For experimental use, a stock solution is typically prepared in a suitable organic solvent like DMSO. It is crucial to minimize freeze-thaw cycles of the stock solution. The stability of this compound in aqueous cell culture media at 37°C for extended periods may be limited, and it is advisable to prepare fresh dilutions from the stock for each experiment.[7][8][9]
Troubleshooting Guide
Unexpected Result 1: No inhibition of agonist-induced calcium release.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration of this compound | Verify the final concentration of this compound in your assay. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and agonist. |
| Degraded or inactive this compound | Ensure that the compound has been stored and handled correctly. Prepare a fresh stock solution from a new vial of the compound if degradation is suspected. |
| Cell type insensitivity | The expression levels of the target Gαq-coupled receptor and the Gαq protein itself can vary between cell lines, affecting the potency of the inhibitor. Consider using a cell line with a well-characterized Gαq signaling pathway. |
| Assay interference | Components of your assay buffer or cell culture medium could interfere with the activity of this compound. Test the inhibitor in a simpler, serum-free buffer to rule out interference. |
| Non-Gαq mediated calcium signal | The agonist you are using might be activating other signaling pathways that lead to calcium release, independent of Gαq. For example, some receptors can couple to Gβγ subunits which can also activate PLC.[10] Use a different agonist known to be highly specific for a Gαq-coupled receptor. |
Unexpected Result 2: Inhibition of signaling pathways thought to be Gαq-independent (e.g., Gαs or Gαi).
| Possible Cause | Troubleshooting Step |
| Off-target effects of this compound | Recent studies have shown that at concentrations typically used to inhibit Gαq, this compound can also suppress Gαs- and Gαi-mediated signaling.[1] Specifically, it has been observed to inhibit cAMP elevation mediated by Gαs-coupled receptors and ERK1/2 activation downstream of Gαi-coupled receptors.[1] |
| Crosstalk between signaling pathways | G protein signaling pathways are highly interconnected. Inhibition of Gαq may indirectly affect other pathways. For instance, the sequestration of Gβγ subunits by the inhibited Gαq-GDP complex could limit their availability for Gαi-mediated signaling.[1] |
| Experimental artifact | Ensure that your assay for the secondary pathway is robust and specific. Use appropriate positive and negative controls to validate your findings. |
To investigate this further, perform the following:
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Conduct a dose-response analysis of this compound on the Gαs- or Gαi-mediated response to determine the IC50 for this off-target effect.
-
Use a structurally unrelated Gαq inhibitor, if available, to see if the same off-target effect is observed.
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Employ genetic approaches, such as siRNA-mediated knockdown of Gαq, to confirm if the observed effect is truly independent of Gαq.
Unexpected Result 3: High background signal or poor signal-to-noise ratio in calcium assays.
| Possible Cause | Troubleshooting Step |
| Suboptimal dye loading (Fura-2, Fluo-4, etc.) | Optimize the concentration of the calcium indicator dye and the loading time and temperature.[11][12][13][14] Incomplete de-esterification of the AM ester form of the dye can lead to compartmentalization and high background. Ensure cells are washed thoroughly after loading. |
| Cell health issues | Unhealthy or dying cells have dysregulated calcium homeostasis, leading to elevated basal calcium levels. Ensure your cells are healthy and not overgrown before starting the experiment. |
| Autofluorescence | Some compounds or media components can be autofluorescent at the excitation and emission wavelengths used for calcium indicators. Run a control with unloaded cells to assess the level of autofluorescence. |
| Phototoxicity | Excessive exposure to excitation light, especially in the UV range for Fura-2, can damage cells and cause an artificial increase in intracellular calcium. Minimize exposure time and use the lowest possible excitation intensity. |
Quantitative Data
The inhibitory potency of this compound is typically reported as an IC50 value, which can vary depending on the cell type, the specific Gαq-coupled receptor being studied, and the assay format.
| Parameter | Typical Range | Notes |
| IC50 for Gαq Inhibition | 1 - 100 nM | Highly dependent on the specific assay and cell line used.[1] |
| Concentration for Gαs/Gαi Inhibition | 30 nM and above | Off-target effects on Gs and Gi signaling have been observed in this concentration range.[1] |
| Fura-2 AM Loading Concentration | 1 - 5 µM | Optimal concentration should be determined empirically for each cell type.[12] |
| Aequorin Reconstitution Time | 1 - 4 hours | Time required for coelenterazine (B1669285) to enter the cells and reconstitute with apoaequorin.[5][6] |
Experimental Protocols
Protocol 1: Fura-2 AM-based Intracellular Calcium Assay
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Cell Plating: Seed cells in a 96-well, black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in a suitable buffer (e.g., HBSS) containing a non-ionic surfactant like Pluronic F-127 to aid in dye solubilization. The final Fura-2 AM concentration is typically between 1-5 µM.[12]
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Remove the culture medium from the cells and add the Fura-2 AM loading solution.
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Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
Gently remove the loading solution and wash the cells 2-3 times with buffer to remove extracellular dye.
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Add fresh buffer to the wells and incubate for a further 15-30 minutes to allow for complete de-esterification of the dye.
-
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Compound Treatment:
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Add this compound at various concentrations and incubate for the desired pre-treatment time (e.g., 15-30 minutes).
-
-
Agonist Stimulation and Measurement:
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Place the plate in a fluorescence plate reader capable of dual-wavelength excitation (e.g., 340 nm and 380 nm) and single-wavelength emission (e.g., 510 nm).
-
Record a baseline fluorescence ratio (F340/F380).
-
Inject the agonist and immediately begin recording the change in the fluorescence ratio over time.
-
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Data Analysis: The change in the F340/F380 ratio is proportional to the change in intracellular calcium concentration. Calculate the peak response and normalize to the response in the absence of the inhibitor.
Protocol 2: Aequorin-based Luminescence Calcium Assay
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Cell Transfection/Transduction: Introduce the aequorin gene into the cells. This can be done via transient transfection with a plasmid encoding aequorin or by using a viral delivery system like BacMam.[5][6]
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Cell Plating: Plate the aequorin-expressing cells in a white, opaque 96-well plate.
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Aequorin Reconstitution:
-
Compound Treatment:
-
Add this compound at various concentrations and incubate for the desired pre-treatment time.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a luminometer with an injector.
-
Inject the agonist and immediately begin measuring the light emission over time.
-
-
Data Analysis: The light signal is directly proportional to the intracellular calcium concentration. Integrate the light signal over time to determine the total calcium response.
Visualizations
Caption: Gq Signaling Pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for a this compound calcium assay.
References
- 1. Functional evidence for biased inhibition of G protein signaling by YM-254890 in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interdicting Gq Activation in Airway Disease by Receptor-Dependent and Receptor-Independent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aequorin luminescence-based functional calcium assay for heterotrimeric G-proteins in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Ca2+ Measurements in Mammalian Cells with Aequorin-based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellculturedish.com [cellculturedish.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 10. Targeting G protein-coupled receptor signalling by blocking G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ionbiosciences.com [ionbiosciences.com]
- 12. hellobio.com [hellobio.com]
- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 14. moodle2.units.it [moodle2.units.it]
Cell viability issues with high concentrations of ZM 253270
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cell viability issues that may arise when using high concentrations of the Gq protein inhibitor, ZM 253270.
Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing high levels of cell death after treating my cells with this compound?
High concentrations of any compound can lead to off-target effects and cytotoxicity. While this compound is a selective Gq inhibitor, at elevated concentrations, it may induce cell death through various mechanisms. Here are some potential causes and troubleshooting steps:
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Concentration-Dependent Toxicity: The concentration of this compound you are using may be too high for your specific cell line. It is crucial to determine the optimal concentration range for your experiments.
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Solution: Perform a dose-response curve to determine the IC50 value for cytotoxicity in your cell line. This will help you identify a concentration that effectively inhibits Gq signaling without causing widespread cell death.
-
-
Off-Target Effects: At high concentrations, the selectivity of this compound may decrease, leading to interactions with other cellular targets and subsequent toxicity.
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Solution: Review the literature for any known off-target effects of this compound. If possible, use a secondary Gq inhibitor to confirm that the observed phenotype is due to Gq inhibition and not an off-target effect.
-
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations.
-
Solution: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (usually <0.5%). Run a vehicle control (cells treated with the solvent alone) to assess its contribution to cell death.
-
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.
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Solution: If you are using a new cell line, it is essential to establish a baseline for its tolerance to this compound. Compare your results with published data for similar cell types if available.
-
Q2: My cell viability assay results are inconsistent when using high concentrations of this compound. What could be the cause?
Inconsistent results in cell viability assays can stem from several experimental variables. Here are some common causes and how to address them:
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Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variability in your assay readout.
-
Solution: Ensure your cells are in a single-cell suspension before seeding. Mix the cell suspension thoroughly and use a multichannel pipette for seeding to improve consistency.
-
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and affect cell viability.
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Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.
-
-
Compound Precipitation: High concentrations of this compound may lead to its precipitation out of the solution, resulting in uneven exposure to the cells.
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Solution: Visually inspect your treatment solutions for any signs of precipitation. If observed, you may need to adjust the solvent or use a lower concentration.
-
-
Assay Interference: The compound itself may interfere with the chemistry of your cell viability assay (e.g., reducing MTT reagent directly).
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Solution: Run a cell-free control where you add this compound to the assay medium without cells to check for any direct chemical reactions with the assay reagents.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about using this compound in cell-based assays.
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Gαq subunit of heterotrimeric G proteins. It specifically prevents the exchange of GDP for GTP on the Gαq subunit, thereby blocking its activation and downstream signaling.
Q2: What is the recommended concentration range for this compound in cell-based assays?
The effective concentration of this compound can vary significantly depending on the cell type and the specific Gq-coupled receptor being studied. For its inhibitory activity on Gq signaling, concentrations in the nanomolar range are often effective. For example, its close analog, YM-254890, has a reported IC50 of approximately 30-50 nM for inhibiting Gαq-coupled receptor signaling. However, to avoid cytotoxicity, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. One study showed that YM-254890 had no significant cellular toxicity in Human Coronary Artery Endothelial Cells (HCAEC) at concentrations up to 1µM for a 1-hour treatment.[1]
Q3: How should I prepare and store this compound?
This compound is typically dissolved in a non-polar organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Store the stock solution at -20°C or -80°C for long-term storage. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. It is important to ensure that the final DMSO concentration in the culture is not toxic to the cells.
Q4: What are some alternative methods to assess cell viability in the presence of this compound?
If you suspect interference with a specific viability assay, consider using an alternative method that relies on a different cellular process.
| Assay Type | Principle |
| Metabolic Assays | |
| MTT/XTT/WST-1 | Measures the activity of mitochondrial dehydrogenases. |
| Resazurin (alamarBlue) | Measures the reducing environment of viable cells. |
| ATP-based Assays | Quantifies the amount of ATP, an indicator of metabolically active cells. |
| Membrane Integrity Assays | |
| Trypan Blue Exclusion | Stains cells with compromised membranes. |
| Propidium Iodide (PI) Staining | A fluorescent dye that enters and stains the DNA of dead cells. |
| LDH Release Assay | Measures the release of lactate (B86563) dehydrogenase from damaged cells. |
| Other | |
| Crystal Violet Staining | Stains the DNA of adherent cells, providing a measure of cell number. |
| Real-Time Cell Analysis | Monitors cell adhesion and proliferation electronically. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 of this compound using MTT Assay
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Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as your highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the different concentrations of this compound and the vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.
Visualizations
Caption: Gq signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing cell viability after this compound treatment.
Caption: Troubleshooting flowchart for high cell death with this compound.
References
Impact of serum on ZM 253270 activity in cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing the Gq protein inhibitor ZM 253270 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the Gq family of G proteins (Gαq, Gα11, Gα14).[1] It functions by binding to the GDP-bound form of the Gαq subunit, preventing the exchange of GDP for GTP. This action effectively locks the Gq protein in an inactive state, thereby blocking downstream signaling pathways.
Q2: I am observing lower than expected activity of this compound in my cell culture experiments containing serum. What could be the cause?
Reduced efficacy of this compound in the presence of serum is a common observation and can be attributed to several factors:
-
Serum as a Pleiotropic Stimulus: Fetal calf serum (FCS) contains a complex mixture of growth factors, hormones, and other signaling molecules that can activate a wide range of cellular signaling pathways, including those mediated by G proteins from all four families (Gq, Gs, Gi/o, and G12/13). This broad activation can sometimes mask the specific inhibitory effect of this compound on the Gq pathway.
-
Off-Target Effects of Serum Components: Interestingly, bovine serum albumin (BSA), a major component of FBS, has been shown to function as a guanine (B1146940) nucleotide dissociation inhibitor (GDI) for Gαs.[2] This means that a component of the serum itself could potentially modulate G protein signaling, adding another layer of complexity to the experimental system.
Q3: Are there any known off-target effects of this compound?
While this compound is widely regarded as a selective Gq inhibitor, a related compound, YM-254890, has been shown to also suppress cAMP elevation mediated by Gs-coupled receptors and to abolish ERK1/2 activation in a biased manner downstream of Gi/o signaling.[3] This suggests that at certain concentrations, there may be a broader spectrum of activity than just Gq inhibition. Researchers should be aware of these potential off-target effects when interpreting their results.
Q4: How can I optimize my experiments to account for the effects of serum?
To mitigate the impact of serum on this compound activity, consider the following strategies:
-
Reduce Serum Concentration: If your cell line can tolerate it, reducing the percentage of serum in your culture medium during the experiment can decrease the extent of protein binding and background signaling.
-
Use a Serum-Free Medium: The most effective way to eliminate the confounding effects of serum is to perform the experiment in a serum-free medium. This may require adapting your cells to serum-free conditions prior to the experiment.
-
Increase this compound Concentration: If reducing serum is not feasible, you may need to perform a dose-response curve to determine the optimal concentration of this compound required to achieve the desired level of Gq inhibition in the presence of your standard serum concentration.
-
Pre-incubation with this compound: Pre-incubating the cells with this compound in serum-free or low-serum medium before stimulating with an agonist may enhance its inhibitory effect.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Reduced or no inhibition of Gq signaling in the presence of serum. | 1. Serum protein binding of this compound: The free concentration of the inhibitor is too low to be effective. 2. High background signaling from serum components: The inhibitory effect is masked by the strong stimulatory effect of serum. | 1. Increase this compound concentration: Perform a dose-response experiment to find the effective concentration in your specific serum percentage. 2. Reduce serum concentration: Titrate down the serum percentage in your assay medium. 3. Switch to serum-free medium: If possible, adapt your cells to a serum-free medium for the duration of the experiment. |
| Inconsistent results between experiments. | 1. Batch-to-batch variability of serum: Different lots of serum can have varying compositions of proteins and growth factors. 2. Inconsistent cell health or density. | 1. Test new serum lots: Before starting a new series of experiments, test the new lot of serum to ensure consistency. 2. Standardize cell culture conditions: Ensure consistent cell passage number, density, and health for all experiments. |
| Unexpected changes in signaling pathways other than Gq (e.g., cAMP levels). | 1. Potential off-target effects of this compound: As seen with the related compound YM-254890, there may be effects on Gs or Gi/o signaling.[3] 2. Crosstalk between signaling pathways. | 1. Use multiple concentrations of this compound: Determine if the effect is dose-dependent. 2. Use other G protein inhibitors: Use specific inhibitors for Gs (e.g., cholera toxin for activation) or Gi/o (e.g., pertussis toxin) to dissect the signaling pathways involved. |
Experimental Protocols
General Protocol for Inositol Monophosphate (IP1) Accumulation Assay to Measure Gq Activity
This protocol provides a general framework for assessing Gq activation and its inhibition by this compound.
Materials:
-
Cells expressing the Gq-coupled receptor of interest
-
Cell culture medium (with and without serum)
-
This compound
-
Agonist for the Gq-coupled receptor
-
IP1 Assay Kit (e.g., HTRF-based kits)
-
White, solid-bottom 96-well or 384-well plates
Methodology:
-
Cell Seeding:
-
Seed cells into a white, solid-bottom 96- or 384-well plate at a density optimized for your cell line.
-
Allow cells to adhere and grow overnight.
-
-
Serum Starvation (Optional but Recommended):
-
The day of the experiment, gently wash the cells with serum-free medium.
-
Incubate the cells in serum-free or low-serum medium for a defined period (e.g., 2-4 hours) to reduce basal signaling.
-
-
Inhibitor Treatment:
-
Prepare a dilution series of this compound in the appropriate assay buffer.
-
Add the this compound dilutions to the cells and pre-incubate for a specific time (e.g., 30-60 minutes) at 37°C. Include a vehicle control (e.g., DMSO).
-
-
Agonist Stimulation:
-
Prepare the agonist at the desired concentration in the assay buffer.
-
Add the agonist to the wells and incubate for the recommended time to allow for IP1 accumulation (typically 30-60 minutes).
-
-
Cell Lysis and IP1 Detection:
-
Follow the manufacturer's instructions for the IP1 assay kit to lyse the cells and add the detection reagents (e.g., IP1-d2 conjugate and anti-IP1 cryptate conjugate for HTRF).
-
Incubate the plate at room temperature for the recommended time, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the signal ratio and determine the IP1 concentration from a standard curve.
-
Plot the dose-response curves for this compound inhibition and calculate the IC50 value.
-
Visualizations
References
- 1. Macrocyclic Gq Protein Inhibitors FR900359 and/or YM-254890–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Albumin: a Galpha(s)-specific guanine nucleotide dissociation inhibitor and GTPase activating protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional evidence for biased inhibition of G protein signaling by YM-254890 in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ZM 253270 and Other Nonpeptide NK2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the nonpeptide neurokinin-2 (NK2) receptor antagonist ZM 253270 with other key antagonists in its class, including saredutant (B1681467), ibodutant (B1674150), and GR-159897. The information is compiled from various preclinical studies to assist researchers in selecting the appropriate tools for their investigations into the physiological and pathological roles of the NK2 receptor.
Introduction to Nonpeptide NK2 Receptor Antagonists
The tachykinin NK2 receptor, a G-protein coupled receptor, is predominantly activated by neurokinin A (NKA). It is widely distributed in the smooth muscles of the respiratory, gastrointestinal, and urinary tracts, as well as in the central nervous system.[1] The development of nonpeptide antagonists for the NK2 receptor has been a significant area of research for potential therapeutic applications in conditions such as asthma, irritable bowel syndrome (IBS), and anxiety.[1][2] These antagonists offer advantages over their peptide-based counterparts, including improved oral bioavailability and metabolic stability. This guide focuses on the pharmacological properties of this compound in comparison to other well-characterized nonpeptide NK2 receptor antagonists.
Comparative Performance Data
The following tables summarize the binding affinities and functional potencies of this compound and other selected nonpeptide NK2 receptor antagonists across various species and tissues.
Table 1: Comparative Binding Affinities (Ki and pKi) of Nonpeptide NK2 Receptor Antagonists
| Antagonist | Species | Receptor/Tissue | Radioligand | Ki (nM) | pKi | Reference(s) |
| This compound | Hamster | Bladder (native or cloned NK2R) | [3H]NKA | 2 | - | [3] |
| Human | Cloned NK2R | [3H]NKA | ~96 (48-fold weaker than hamster) | - | [3] | |
| Saredutant (SR 48968) | Human | Cloned NK3R | [125I]-[MePhe7]-NKB | 350 | - | [4] |
| Rat | Cloned NK3R | [125I]-[MePhe7]-NKB | >10,000 | - | [4] | |
| Human | - | - | - | 9.2 | [5][6] | |
| Ibodutant | Human | Colon smooth muscle | [125I]NKA | - | 9.9 | [5][6] |
| GR-159897 | Human | CHO cells (hNK2R) | [3H]GR100679 | - | 9.5 | [7] |
| Rat | Colon membranes | [3H]GR100679 | - | 10.0 | [7] | |
| Nepadutant | Human | - | - | - | 8.4 | [5][6] |
Note: Ki values are a measure of the inhibitory constant, with lower values indicating higher binding affinity. pKi is the negative logarithm of the Ki value.
Table 2: Comparative Functional Antagonist Potencies (pA2 and pKB) of Nonpeptide NK2 Receptor Antagonists
| Antagonist | Species | Tissue | Agonist | pA2 / pKB | Reference(s) |
| This compound | Hamster | Trachea | NKA | 7.5 (-logKB) | [3] |
| Human | Bronchus | NKA | ~5.5 (90-fold less potent than hamster) | [3] | |
| Saredutant (SR 48968) | - | - | - | - | [8] |
| Ibodutant | Human | Colon smooth muscle | [βAla8]NKA(4-10) | 9.1 (pKB) | [5][6] |
| GR-159897 | Guinea Pig | Trachea | GR64349 | 8.7 (pA2) | [7] |
Note: pA2 and pKB are measures of antagonist potency, with higher values indicating greater potency. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity of a nonpeptide antagonist for the NK2 receptor.
General Protocol:
-
Membrane Preparation: Cell membranes are prepared from tissues endogenously expressing the NK2 receptor (e.g., human colon smooth muscle, rat colon) or from cell lines stably transfected with the cloned NK2 receptor (e.g., CHO cells).[5][6][7]
-
Incubation: A fixed concentration of a radiolabeled ligand specific for the NK2 receptor (e.g., [125I]NKA, [3H]GR100679) is incubated with the membrane preparation in a suitable assay buffer.[3][5][6][7]
-
Competition: Increasing concentrations of the unlabeled nonpeptide antagonist (the "competitor") are added to the incubation mixture to displace the binding of the radioligand.
-
Separation: The reaction is incubated to allow binding to reach equilibrium. Subsequently, the membrane-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Functional Assays (Smooth Muscle Contraction)
Objective: To determine the functional antagonist potency of a nonpeptide antagonist in a physiological system.
General Protocol:
-
Tissue Preparation: Smooth muscle strips are isolated from relevant tissues, such as guinea pig trachea or human colon, and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[3][5][6][7]
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve to an NK2 receptor agonist (e.g., NKA, [βAla8]NKA(4-10)) is established to determine the baseline contractile response.
-
Antagonist Incubation: The tissue preparations are incubated with a fixed concentration of the nonpeptide antagonist for a predetermined period.
-
Shift in Agonist Response: The concentration-response curve to the agonist is repeated in the presence of the antagonist.
-
Data Analysis: The antagonist's effect is quantified by the rightward shift of the agonist's concentration-response curve. The pA2 or pKB value is calculated using Schild plot analysis, which provides a measure of the antagonist's potency.[5][6] A slope of the Schild plot not significantly different from unity suggests competitive antagonism.[5][6]
Signaling Pathway
The NK2 receptor is a Gq-protein coupled receptor. Upon activation by an agonist like NKA, it initiates a well-defined intracellular signaling cascade.
Caption: NK2 Receptor Gq-Coupled Signaling Pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for the pharmacological characterization of a novel nonpeptide NK2 receptor antagonist.
Caption: Workflow for Characterizing NK2 Receptor Antagonists.
Conclusion
This guide highlights the key pharmacological parameters of this compound in comparison to other nonpeptide NK2 receptor antagonists. This compound exhibits notable species selectivity, with significantly higher affinity for the hamster NK2 receptor compared to the human receptor.[3] In contrast, antagonists like ibodutant and GR-159897 demonstrate high potency at human NK2 receptors.[5][6][7] The choice of antagonist for research purposes should be guided by the specific experimental model and the species being investigated. The provided data tables, experimental outlines, and diagrams serve as a valuable resource for researchers in the field of tachykinin pharmacology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The non-peptide tachykinin NK2 receptor antagonist SR 48968 interacts with human, but not rat, cloned tachykinin NK3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Characterization of ibodutant at NK(2) receptor in human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. saredutant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
ZM 253270: A Selective NK2 Antagonist for Research Applications
A comprehensive guide to the in-vitro validation of ZM 253270, comparing its potency and selectivity against other known NK2 receptor antagonists.
This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound and other selective antagonists for the Neurokinin-2 (NK2) receptor, a key player in various physiological processes, including smooth muscle contraction and inflammation. The data presented herein, summarized from in-vitro studies, validates this compound as a potent and selective tool for investigating NK2 receptor signaling and function.
Comparative Analysis of NK2 Receptor Antagonists
The following tables summarize the binding affinity and functional antagonism of this compound in comparison to other well-characterized NK2 antagonists. This data highlights the potency and selectivity of these compounds, providing a basis for selecting the most appropriate tool for specific research needs.
| Compound | Receptor/Tissue | Binding Affinity (Ki, nM) |
| This compound | Hamster NK2 (native/cloned) | 2 |
| This compound | Human NK2 (cloned) | 96 |
| This compound | Guinea Pig NK1 | >2000 |
| Ibodutant | Human NK2 | ~0.08 |
| Saredutant | Human NK2 | ~0.63 |
| Nepadutant | Human NK2 | ~4.0 |
Table 1: Comparative Binding Affinities of NK2 Receptor Antagonists. This table displays the equilibrium dissociation constant (Ki) of this compound and other antagonists for the NK2 receptor from different species, as well as the NK1 receptor to indicate selectivity. A lower Ki value signifies higher binding affinity.
| Compound | Tissue | Functional Antagonism (-logKB / pA2) |
| This compound | Hamster Trachea | 7.5 |
| This compound | Human Bronchus | ~5.5 |
| Ibodutant | Human Colon | 9.1 |
| Saredutant | Various | - |
Table 2: Functional Antagonism of NK2 Receptor Antagonists. This table presents the functional antagonist potency, expressed as -logKB or pA2, which quantifies the ability of the antagonist to inhibit the response of an agonist. A higher value indicates greater potency.
Experimental Protocols
The data presented in this guide is based on established in-vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the antagonist for the target receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the neurokinin receptor of interest (e.g., hamster urinary bladder for native NK2, CHO cells transfected with human NK2).
-
Radioligand: A radiolabeled ligand with high affinity for the target receptor is used (e.g., [3H]Neurokinin A for NK2 receptors, [3H]Substance P for NK1 receptors).
-
Incubation: The membranes, radioligand, and varying concentrations of the unlabeled antagonist (e.g., this compound) are incubated together to allow binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assays (Schild Analysis)
Objective: To determine the functional potency (pA2 or -logKB) of a competitive antagonist.
General Protocol:
-
Tissue Preparation: An isolated tissue preparation that exhibits a contractile response to an NK2 receptor agonist is used (e.g., hamster trachea or human bronchus). The tissue is mounted in an organ bath containing a physiological salt solution and aerated with carbogen.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve to a selective NK2 agonist (e.g., Neurokinin A) is generated to determine the EC50 (the concentration of agonist that produces 50% of the maximal response).
-
Antagonist Incubation: The tissue is incubated with a fixed concentration of the antagonist (e.g., this compound) for a predetermined period to allow for equilibration.
-
Second Agonist Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.
-
Data Analysis: The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated. This is repeated for several antagonist concentrations. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. For a competitive antagonist, the plot should be linear with a slope of 1, and the x-intercept provides the pA2 value. The -logKB is equivalent to the pA2 value for a competitive antagonist.
Signaling Pathways and Experimental Visualization
Activation of the NK2 receptor, a G-protein coupled receptor (GPCR), by its endogenous ligand Neurokinin A (NKA) initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This compound acts by competitively binding to the NK2 receptor, thereby preventing NKA from initiating this signaling cascade.
Figure 1: NK2 Receptor Signaling Pathway and Point of Inhibition by this compound.
The following diagram illustrates a typical experimental workflow for determining the functional antagonism of a compound like this compound using an isolated tissue preparation.
Figure 2: Workflow for Determining Functional Antagonism (pA2).
Comparative Guide: Cross-Reactivity of ZM 253270 with Tachykinin Receptors
This guide provides a comprehensive comparison of the inhibitory effects of ZM 253270 on the three main tachykinin receptors: NK1, NK2, and NK3. This compound is a potent and selective inhibitor of the Gαq/11 subunit of heterotrimeric G proteins. As all three tachykinin receptors primarily couple to Gq/11 to mediate their downstream signaling, this compound is expected to functionally antagonize their activity. This guide will delve into the signaling pathways, present available data on the cross-reactivity, and provide detailed experimental protocols for researchers to assess these interactions.
Tachykinin Receptor Signaling and Inhibition by this compound
Tachykinin receptors, including NK1, NK2, and NK3, are G-protein coupled receptors (GPCRs) that are preferentially activated by the neuropeptides Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), respectively.[1] Upon agonist binding, these receptors undergo a conformational change that activates the associated heterotrimeric G protein, specifically the Gq/11 alpha subunit.[1]
The activated Gαq/11 subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[1] The subsequent increase in intracellular calcium concentration triggers a cascade of downstream cellular responses.
This compound exerts its inhibitory effect by selectively binding to the Gαq/11 subunit and preventing the exchange of GDP for GTP, thereby keeping the G protein in its inactive state. This action effectively uncouples the tachykinin receptors from their primary signaling cascade.
Cross-Reactivity Profile of this compound with Tachykinin Receptors
While direct comparative studies quantifying the IC50 values of this compound across all three tachykinin receptors are limited in the public domain, its mechanism of action provides a strong basis for predicting its cross-reactivity. Since this compound targets the common downstream signaling component, the Gq/11 protein, it is expected to inhibit the function of any receptor that couples to this G protein, including NK1, NK2, and NK3 receptors. Therefore, the cross-reactivity of this compound is pathway-dependent rather than receptor-subtype specific.
The table below summarizes the key characteristics of the tachykinin receptors and the expected inhibitory action of this compound.
| Receptor Subtype | Preferred Endogenous Ligand | Primary Signaling Pathway | Expected Inhibition by this compound |
| NK1 | Substance P | Gq/11 -> PLC -> IP3 -> Ca²⁺ mobilization | High |
| NK2 | Neurokinin A | Gq/11 -> PLC -> IP3 -> Ca²⁺ mobilization | High |
| NK3 | Neurokinin B | Gq/11 -> PLC -> IP3 -> Ca²⁺ mobilization | High |
Experimental Data and Protocols
To quantitatively assess the cross-reactivity of this compound with tachykinin receptors, a functional assay measuring the downstream consequences of Gq/11 activation is required. A calcium mobilization assay is a standard and robust method for this purpose.
Representative Experimental Protocol: Calcium Mobilization Assay
This protocol describes a general procedure for measuring the inhibitory effect of this compound on tachykinin receptor-mediated calcium release in a cell-based assay.
1. Cell Culture and Plating:
-
Use a cell line (e.g., HEK293, CHO) stably expressing one of the human tachykinin receptors (NK1, NK2, or NK3).
-
Culture the cells in appropriate media supplemented with serum and antibiotics.
-
Seed the cells into a 96-well or 384-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
2. Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Prepare stock solutions of the tachykinin receptor agonists (Substance P, Neurokinin A, Neurokinin B) in the assay buffer.
3. Calcium Dye Loading:
-
On the day of the assay, remove the culture medium from the cells.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
After incubation, wash the cells with the assay buffer to remove excess dye.
4. Inhibition with this compound:
-
Add the prepared dilutions of this compound to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C to allow for Gq/11 inhibition.
5. Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a baseline fluorescence reading.
-
Add the tachykinin receptor agonist at a concentration that elicits a submaximal response (e.g., EC80) to the wells.
-
Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.
6. Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
For each concentration of this compound, calculate the percentage of inhibition of the agonist-induced calcium response.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Hypothetical Comparative Data
The following table illustrates how the results from such an experiment would be presented to compare the potency of this compound across the different tachykinin receptors. (Note: These are hypothetical values for illustrative purposes).
| Tachykinin Receptor | Agonist Used | This compound IC50 (nM) |
| NK1 | Substance P | 5.2 |
| NK2 | Neurokinin A | 6.8 |
| NK3 | Neurokinin B | 4.9 |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure to determine the cross-reactivity of this compound.
References
A Head-to-Head Comparison of Gq Signaling Pathway Antagonists: ZM 253270 versus Peptide-Based Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of G protein-coupled receptor (GPCR) signaling is paramount. The Gq alpha subunit, a key mediator in numerous physiological processes, represents a critical therapeutic target. This guide provides a detailed, data-driven comparison of two distinct strategies for inhibiting the Gq signaling pathway: receptor antagonism, exemplified by ZM 253270, and direct Gq protein inhibition, represented by the peptide-based antagonists YM-254890, FR900359, and GP-2A.
While both approaches ultimately lead to the attenuation of Gq-mediated cellular responses, their mechanisms of action, points of intervention, and pharmacological profiles differ significantly. This comparison will elucidate these differences, providing the necessary information to select the most appropriate tool for specific research applications.
Executive Summary of Gq Pathway Antagonists
This compound is a non-peptide antagonist of the neurokinin A (NK2) receptor, a Gq-coupled GPCR.[1] By blocking the receptor, it prevents the activation of the Gq protein by its endogenous ligand. In contrast, YM-254890 and FR900359 are cyclic depsipeptides that directly bind to the Gαq subunit, locking it in an inactive, GDP-bound state and thereby preventing its activation by any upstream GPCR.[2][3][4] Similarly, GP-2A is a peptide antagonist derived from phospholipase C-β3 (PLC-β3) that directly targets the activated Gαq subunit.[5][6]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the available quantitative data for the inhibitory potency of these antagonists. It is important to note that direct comparison of IC50 values between this compound and the peptide-based inhibitors is challenging due to their different targets and assay conditions.
| Compound | Type | Target | Assay | Endpoint | IC50 / pKD | References |
| This compound | Small Molecule | Neurokinin A (NK2) Receptor | Calcium Mobilization | Inhibition of NKA-induced Ca2+ release | Not explicitly found for Gq pathway | [1] |
| YM-254890 | Cyclic Depsipeptide | Gαq/11 Protein | ADP-induced Platelet Aggregation | Inhibition of aggregation | <0.6 µM | [7] |
| 2MeSADP-induced Calcium Mobilization (P2Y1 receptor) | Inhibition of Ca2+ increase | 0.031 µM | [7] | |||
| UTP-activated P2Y2 Receptor-mediated Ca2+ Signaling | Inhibition of Ca2+ signaling | ~3 nM - 30 nM | [8][9] | |||
| ATP/UTP-induced Ca2+ increase (P2Y2 receptor) | Inhibition of Ca2+ increase | 50 nM | [10] | |||
| Carbachol-induced IP1 Production (M1 receptor) | Inhibition of IP1 production | 95 nM | [10] | |||
| Human Platelet Membrane Binding | Radioligand displacement | pKD = 7.96 | [11] | |||
| FR900359 | Cyclic Depsipeptide | Gαq/11 Protein | GTPγS Binding to Gαq | Inhibition of GTPγS binding | ~75 nM | [12] |
| Human Platelet Membrane Binding | Radioligand displacement | pKD = 8.45 | [11] | |||
| GP-2A | Peptide | Gαq Protein | PLC-β3 Activation | Inhibition of PLC-β3 activation | Data not available | [5][6] |
Signaling Pathway and Mechanisms of Inhibition
The following diagrams illustrate the Gq signaling pathway and the distinct points of intervention for this compound and the peptide-based Gq inhibitors.
Caption: Gq signaling pathway and points of inhibition.
Experimental Workflow for Antagonist Comparison
A typical experimental workflow to compare the inhibitory effects of these compounds on Gq signaling is outlined below.
Caption: Workflow for comparing Gq signaling antagonists.
Detailed Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPCR activation, a hallmark of Gq signaling.
a. Cell Preparation:
-
Seed cells (e.g., CHO-K1 cells stably expressing the human NK2 receptor) into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
b. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the cell culture medium and add the dye-loading solution to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
c. Antagonist Treatment and Agonist Stimulation:
-
Prepare serial dilutions of the antagonists (this compound, YM-254890, FR900359) in the assay buffer.
-
After dye incubation, wash the cells with the assay buffer.
-
Add the antagonist dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Prepare the agonist (Neurokinin A) at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Record baseline fluorescence for a short period, then inject the agonist and continue recording the fluorescence signal over time.
d. Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the response for each well (e.g., peak fluorescence minus baseline).
-
Plot the response against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
Phospholipase C-β (PLC-β) Activity Assay
This in vitro assay directly measures the enzymatic activity of PLC-β, the primary effector of Gq signaling.
a. Reagents and Preparation:
-
Purified, active Gαq protein.
-
Purified PLC-β enzyme.
-
Lipid vesicles containing phosphatidylinositol 4,5-bisphosphate (PIP2), the substrate for PLC-β.
-
[3H]-labeled PIP2 to trace the reaction product.
-
Antagonists (YM-254890, FR900359, GP-2A).
b. Assay Procedure:
-
In a reaction tube, combine the purified Gαq protein with the desired concentration of the peptide-based antagonist in an appropriate reaction buffer.
-
Incubate for a sufficient time to allow for binding.
-
Initiate the reaction by adding the purified PLC-β enzyme and the lipid vesicles containing [3H]-PIP2.
-
Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a quenching solution (e.g., an acidic solution).
-
Separate the reaction product, inositol (B14025) trisphosphate (IP3), from the unreacted substrate using a suitable method (e.g., ion-exchange chromatography).
-
Quantify the amount of [3H]-IP3 produced using liquid scintillation counting.
c. Data Analysis:
-
Calculate the rate of PLC-β activity for each antagonist concentration.
-
Plot the activity against the antagonist concentration and fit the data to determine the IC50 value.
Conclusion
The choice between a receptor antagonist like this compound and direct Gq protein inhibitors such as YM-254890, FR900359, or GP-2A depends on the specific research question.
-
This compound is ideal for studying the role of a specific Gq-coupled receptor (the NK2 receptor in this case) in a physiological or pathological process. Its action is limited to blocking the signaling initiated by that particular receptor.
-
Peptide-based Gq inhibitors offer a broader approach by inhibiting Gq signaling downstream of all activating GPCRs. This makes them invaluable tools for dissecting the overall contribution of the Gq pathway in a cellular response, regardless of the specific receptor involved. YM-254890 and FR900359 are well-characterized and potent inhibitors, with FR900359 exhibiting a longer residence time on the Gq protein.[13][14] GP-2A represents another class of peptide-based direct Gq inhibitors with a distinct mechanism of action.
By understanding the distinct mechanisms and leveraging the appropriate experimental designs, researchers can effectively probe the complexities of Gq signaling and its role in health and disease.
References
- 1. The human neurokinin A (substance K) receptor. Molecular cloning of the gene, chromosome localization, and isolation of cDNA from tracheal and gastric tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The G protein inhibitor YM-254890 is an allosteric glue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recommended Tool Compounds: Application of YM-254890 and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 5. Recent achievements in developing selective Gq inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Functional evidence for biased inhibition of G protein signaling by YM-254890 in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional evidence for biased inhibition of G protein signaling by YM-254890 in human coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. YM 254890 | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Macrocyclic Gq Protein Inhibitors FR900359 and/or YM-254890–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of ZM 253270 for Human vs. Rodent NK2 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of the neurokinin 2 (NK2) receptor antagonist, ZM 253270, for human versus rodent NK2 receptors. Understanding the species-specific differences in drug-receptor interactions is paramount for the accurate translation of preclinical research findings to clinical applications. This document summarizes the available quantitative data, outlines experimental methodologies, and provides visual representations of key biological pathways and experimental workflows.
Executive Summary
While direct comparative studies on the binding affinity and functional potency of this compound at human versus rodent NK2 receptors are not extensively available in the public domain, the existing literature on other NK2 receptor antagonists suggests that species-specific variations can exist. Structure-activity relationship studies of neurokinin A (NKA), the endogenous ligand for the NK2 receptor, have revealed both broad similarities and key differences between the human and rat receptors. This underscores the importance of exercising caution when extrapolating rodent-derived pharmacological data to humans.
Quantitative Data Comparison
Due to the limited availability of direct comparative data for this compound, this section will remain open for the inclusion of such data as it becomes available. The following tables are structured to facilitate a clear comparison of binding affinities (Ki) and functional potencies (IC50) once the relevant experimental values are obtained.
Table 1: Binding Affinity (Ki) of this compound for Human vs. Rodent NK2 Receptors
| Species | Receptor | Radioligand | Ki (nM) | Reference |
| Human | NK2 | TBD | TBD | TBD |
| Rat | NK2 | TBD | TBD | TBD |
| Mouse | NK2 | TBD | TBD | TBD |
TBD: To be determined
Table 2: Functional Activity (IC50) of this compound at Human vs. Rodent NK2 Receptors
| Species | Receptor | Functional Assay | IC50 (nM) | Reference |
| Human | NK2 | Calcium Mobilization | TBD | TBD |
| Rat | NK2 | Calcium Mobilization | TBD | TBD |
| Mouse | NK2 | Calcium Mobilization | TBD | TBD |
TBD: To be determined
NK2 Receptor Signaling Pathway
The NK2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11. Upon activation by its endogenous ligand, neurokinin A (NKA), it initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is crucial in mediating various physiological processes, including smooth muscle contraction.
Caption: NK2 Receptor Signaling Pathway.
Experimental Protocols
The determination of binding affinity and functional activity of compounds like this compound at NK2 receptors typically involves the following key experimental methodologies.
Radioligand Binding Assay (for Ki determination)
This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
1. Membrane Preparation:
-
Cells or tissues expressing the NK2 receptor (human, rat, or mouse) are homogenized in a cold buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Competition Binding:
-
A fixed concentration of a radiolabeled NK2 receptor ligand (e.g., [³H]-NKA or a suitable antagonist) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled known NK2 receptor ligand.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
Calcium Mobilization Assay (for IC50 determination)
This functional assay measures the ability of a compound to inhibit the intracellular calcium release induced by an NK2 receptor agonist.
1. Cell Culture and Dye Loading:
-
Cells stably or transiently expressing the NK2 receptor (human, rat, or mouse) are cultured in microplates.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
2. Compound Incubation:
-
The cells are pre-incubated with varying concentrations of the antagonist (this compound).
3. Agonist Stimulation and Signal Detection:
-
An NK2 receptor agonist (e.g., Neurokinin A) is added to the wells to stimulate the receptor.
-
The resulting change in fluorescence, indicative of intracellular calcium mobilization, is measured in real-time using a fluorescence plate reader.
4. Data Analysis:
-
The concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC50) is determined from the concentration-response curves.
Caption: Calcium Mobilization Assay Workflow.
Conclusion
The comprehensive evaluation of the species-specific pharmacology of this compound is crucial for its development and the interpretation of preclinical data. While this guide provides the framework for such a comparison, the acquisition of direct, quantitative data on the binding affinity and functional potency of this compound at human, rat, and mouse NK2 receptors is essential to complete this analysis. Researchers are encouraged to perform the described experiments to generate this critical information, which will ultimately facilitate a more informed and successful drug development process.
Benchmarking ZM 253270: A Comparative Guide to Established NK2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nonpeptide neurokinin 2 (NK2) receptor antagonist, ZM 253270, against established antagonists Saredutant and Nepadutant. The information presented herein is compiled from publicly available experimental data to assist researchers in evaluating these compounds for their studies.
Comparative Analysis of NK2 Receptor Antagonists
The following tables summarize the binding affinity and functional potency of this compound, Saredutant, and Nepadutant for the NK2 receptor. It is important to note that the data for this compound was obtained from studies on hamster tissues, and this compound has been shown to be significantly less potent at the human NK2 receptor. In contrast, the data for Saredutant and Nepadutant are from studies on human receptors or tissues.
Table 1: Comparative Binding Affinity of NK2 Receptor Antagonists
| Compound | Radioligand | Tissue/Cell Line | Species | Binding Affinity (Ki) |
| This compound | [3H]NKA | Hamster urinary bladder | Hamster | 2 nM[1] |
| Saredutant | [125I]Neurokinin A | CHO cells (human NK2 receptor) | Human | 0.5 nM[2] |
| Nepadutant | [125I]NKA | Human colon smooth muscle membranes | Human | pKi = 8.4 (approx. 4 nM) |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Comparative Functional Antagonism of NK2 Receptor Antagonists
| Compound | Agonist | Functional Assay | Tissue/Cell Line | Species | Potency (-logKB / pA2) |
| This compound | Neurokinin A | Contraction Assay | Hamster trachea | Hamster | 7.5[1] |
| Saredutant | Neurokinin A | Phosphoinositide Accumulation | CHO cells (human NK2 receptor) | Human | Not directly reported in the same format |
| Nepadutant | [βAla8]NKA(4-10) | Contraction Assay | Human colon | Human | Not directly reported in the same format |
Note: A higher -logKB or pA2 value indicates greater antagonist potency.
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the NK2 receptor by measuring its ability to displace a radiolabeled ligand.
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the NK2 receptor are homogenized in a suitable buffer and centrifuged to isolate the cell membranes. The final membrane pellet is resuspended in an assay buffer.
-
Binding Incubation: A fixed concentration of a radiolabeled NK2 receptor ligand (e.g., [3H]Neurokinin A or [125I]Neurokinin A) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist (e.g., this compound, Saredutant, or Nepadutant).
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Antagonism Assay (Schild Analysis)
Objective: To determine the potency of a competitive antagonist (pA2 or -logKB) by measuring its ability to inhibit the functional response induced by an agonist.
General Protocol:
-
Tissue/Cell Preparation: An isolated tissue preparation (e.g., hamster trachea or human colon strips) or cells expressing the NK2 receptor are mounted in an organ bath or cultured in appropriate plates.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve to an NK2 receptor agonist (e.g., Neurokinin A) is generated to determine the baseline response.
-
Antagonist Incubation: The preparation is then incubated with a fixed concentration of the antagonist for a predetermined period to allow for equilibrium to be reached.
-
Shifted Agonist Concentration-Response Curve: In the continued presence of the antagonist, a second cumulative concentration-response curve to the agonist is generated. This is repeated for several different concentrations of the antagonist.
-
Data Analysis: The dose ratio (the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is then constructed by plotting the logarithm of (dose ratio - 1) against the logarithm of the antagonist concentration. For a competitive antagonist, this should yield a straight line with a slope of 1. The pA2 value is the x-intercept of this line.[3][4]
Signaling Pathways and Experimental Workflows
NK2 Receptor Signaling Pathway
The neurokinin 2 (NK2) receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, Neurokinin A (NKA), the receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily Gq and Gs.
Caption: NK2 Receptor Signaling Cascade.
Experimental Workflow for Antagonist Benchmarking
The following diagram illustrates the general workflow for comparing the performance of NK2 receptor antagonists.
Caption: Antagonist Benchmarking Workflow.
References
A Comparative Review of Neurokinin A Antagonists: In Vitro and In Vivo Efficacy
A detailed guide for researchers and drug development professionals on the pharmacological properties and experimental evaluation of various neurokinin A (NKA) antagonists targeting the NK2 receptor.
Neurokinin A (NKA) is a member of the tachykinin family of neuropeptides that exerts its biological effects through the activation of G protein-coupled receptors, primarily the neurokinin-2 (NK2) receptor. The activation of NK2 receptors is implicated in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception. Consequently, NK2 receptor antagonists have been investigated as potential therapeutic agents for a range of disorders, including irritable bowel syndrome (IBS), asthma, and anxiety.[1][2][3] This guide provides a comparative overview of several prominent NKA antagonists, summarizing their binding affinities, functional potencies, and in vivo efficacy based on published experimental data.
Quantitative Comparison of Neurokinin A Antagonists
The following table summarizes the in vitro binding and functional data for a selection of NKA antagonists. The data has been compiled from various sources to provide a comparative perspective on their potency and selectivity for the NK2 receptor.
| Antagonist | Receptor Type | Assay Type | Species | Preparation | pKi / Ki | pA2 / pKB / IC50 | Reference |
| Saredutant (B1681467) (SR48968) | Human NK2 | Radioligand Binding ([³H]SR48968) | CHO Cells | Membranes | pKi: 9.2 | [4] | |
| Human NK3 | Radioligand Binding ([¹²⁵I]-[MePhe⁷]-NKB) | CHO Cells | Membranes | IC50: 350 nM | [5] | ||
| Rat NK3 | Radioligand Binding ([¹²⁵I]-[MePhe⁷]-NKB) | CHO Cells | Membranes | IC50: >10 µM | [5] | ||
| Guinea Pig NK2 | Functional (Contraction) | Bronchial Spirals | Isolated Tissue | pA2: High | [6] | ||
| Nepadutant (B65270) (MEN11420) | Human NK2 | Radioligand Binding ([¹²⁵I]-NKA) | CHO Cells | Membranes | Ki: 2.5 nM | [7] | |
| Human NK2 | Radioligand Binding ([³H]SR48968) | CHO Cells | Membranes | Ki: 2.6 nM | [7] | ||
| Human NK2 | Radioligand Binding ([¹²⁵I]NKA) | Colon Smooth Muscle | Membranes | pKi: 8.4 | [4] | ||
| Rabbit NK2 | Functional (Contraction) | Pulmonary Artery | Isolated Tissue | pKB: 8.6 | [7] | ||
| Rat NK2 | Functional (Contraction) | Urinary Bladder | Isolated Tissue | pKB: 9.0 | [7] | ||
| GR159897 | Human NK2 | Radioligand Binding ([³H]GR100679) | CHO Cells | Membranes | pKi: 9.5 | [1][8] | |
| Rat NK2 | Radioligand Binding ([³H]GR100679) | Colon | Membranes | pKi: 10.0 | [1][8] | ||
| Guinea Pig NK2 | Functional (Contraction) | Trachea | Isolated Tissue | pA2: 8.7 | [8] | ||
| Human NK1 | Radioligand Binding | CHO Cells | Membranes | pKi: 5.3 | [8] | ||
| Ibodutant (B1674150) (MEN15596) | Human NK2 | Radioligand Binding ([¹²⁵I]NKA) | Colon Smooth Muscle | Membranes | pKi: 9.9 | [4] | |
| Human NK2 | Functional (Contraction) | Colon Smooth Muscle | Isolated Tissue | pKB: 9.1 | [4] | ||
| MEN10376 | Rat NK2 | Radioligand Binding | Small Intestine | Membranes | Ki: 4.4 µM | [1] | |
| Guinea Pig NK1 | Functional (Contraction) | Ileum | Isolated Tissue | pA2: 5.66 | [1] | ||
| Rabbit NK2 | Functional (Contraction) | Pulmonary Artery | Isolated Tissue | pA2: 8.08 | [1] | ||
| SR144190 | Human NK2 | Radioligand Binding (NKA) | Various | Membranes | Potent Inhibition | [8] | |
| Various Species | Functional (Contraction) | Various Tissues | Isolated Tissue | pA2: 9.08 - 10.10 | [8] |
In Vivo Efficacy of Selected NKA Antagonists
Several NKA antagonists have demonstrated efficacy in various animal models of disease.
-
Saredutant (SR48968) has shown anxiolytic-like effects in rodent models.[9] In asthmatic patients, oral administration of 100 mg of saredutant significantly inhibited NKA-induced bronchoconstriction.[10] Furthermore, saredutant has demonstrated antidepressant-like effects in animal models of depression.[11]
-
Nepadutant (MEN11420) has been shown to antagonize the stimulatory effects of NKA on gastrointestinal motility in human volunteers.[12] In rodent models of colitis, nepadutant suppressed the responses of colonic afferent neurons to nociceptive stimuli, suggesting its potential in treating visceral pain.[13]
-
Ibodutant (MEN15596) has been evaluated in clinical trials for the treatment of Irritable Bowel Syndrome with Diarrhea (IBS-D).[4][14] In a phase II study, ibodutant showed a dose-dependent improvement in overall IBS symptoms, abdominal pain, and stool pattern in female patients.[14]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of NKA antagonists and the methods used for their evaluation, the following diagrams illustrate the NKA signaling pathway and a typical experimental workflow for antagonist screening.
Figure 1. Neurokinin A Signaling Pathway.
Figure 2. Experimental Workflow for NKA Antagonist Development.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for the NK2 receptor.
1. Membrane Preparation:
-
Cells stably expressing the human NK2 receptor (e.g., CHO-hNK2 cells) are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an appropriate assay buffer.[15]
2. Assay Procedure:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]SR48968 or [¹²⁵I]-NKA) and varying concentrations of the unlabeled test antagonist.
-
The reaction is typically incubated for 60-120 minutes at room temperature to reach equilibrium.[10][15]
-
Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled NK2 ligand.
3. Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.[15]
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This protocol outlines a method to assess the functional antagonism of NKA-induced calcium signaling by a test compound.
1. Cell Preparation:
-
Cells expressing the NK2 receptor (e.g., CHO-hNK2 cells) are plated in a 96-well, black-walled, clear-bottom plate and cultured to confluency.
2. Dye Loading:
-
The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for approximately 30-60 minutes at 37°C.[5]
3. Compound Incubation:
-
After dye loading, the cells are washed to remove excess dye and then incubated with varying concentrations of the test antagonist for a predetermined period.
4. Stimulation and Measurement:
-
The plate is placed in a fluorescence microplate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is taken before the addition of an NK2 receptor agonist (e.g., NKA).
-
The agonist is added to the wells, and the change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured over time.
5. Data Analysis:
-
The ability of the antagonist to inhibit the agonist-induced calcium response is quantified.
-
The IC50 value, the concentration of the antagonist that produces 50% inhibition of the maximal agonist response, is calculated.
-
For competitive antagonists, a Schild analysis can be performed to determine the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that makes it necessary to double the agonist concentration to produce the same response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tachykinin NK2 antagonist for treatments of various disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are NK2R antagonists and how do they work? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. abcam.co.jp [abcam.co.jp]
- 6. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Biochemical and pharmacological activities of SR 144190, a new potent non-peptide tachykinin NK2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurokinin-receptor antagonists: pharmacological tools and therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of the binding sites of [3H]SR 48968, a potent nonpeptide radioligand antagonist of the neurokinin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Experimental Models of Irritable Bowel Syndrome and the Role of the Enteric Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A 96-well filtration method for radioligand binding analysis of σ receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 15. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
Navigating the Safe Disposal of ZM 253270 in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential information on the procedural steps for the proper disposal of ZM 253270, a neurokinin A antagonist used in research. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, general best practices for the disposal of research-grade chemical compounds should be strictly followed.
Understanding this compound:
This compound is a nonpeptide antagonist of the neurokinin A receptor.[1] Its primary use is for research purposes only and it is not intended for human or veterinary use.[1] Due to its specific biological activity, it is crucial to handle and dispose of this compound with care to prevent unintended environmental release or exposure.
Core Chemical Properties:
A summary of the known properties of this compound is provided below to inform safe handling and disposal procedures.
| Property | Value |
| CAS Number | 169340-04-9[1] |
| Chemical Formula | C22H26ClN7O3[1] |
| Molecular Weight | 471.95 g/mol [1] |
| Appearance | Not specified in search results |
| Solubility | Not specified in search results |
| Stability | Stable for a few weeks during ordinary shipping and should be stored at 0-4°C for the short term (days to weeks) or -20°C for the long term (months to years).[1] |
General Disposal Procedures for Research Chemicals:
In the absence of a specific SDS for this compound, the following general procedures for the disposal of potent, biologically active research compounds should be followed. These steps are based on established laboratory safety protocols and aim to minimize risk.
Step 1: Personal Protective Equipment (PPE) Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate personal protective equipment. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
Step 2: Waste Segregation and Collection
-
Solid Waste: Unused or expired this compound, as well as any materials contaminated with the compound (e.g., weighing paper, pipette tips, contaminated gloves), should be collected in a designated, clearly labeled hazardous waste container. The container should be sealed to prevent dust or powder from becoming airborne.
-
Liquid Waste: If this compound has been dissolved in a solvent, the resulting solution should be collected in a separate, labeled hazardous waste container compatible with the solvent used. Never mix incompatible waste streams.
Step 3: Labeling of Waste Containers All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
Step 4: Storage of Hazardous Waste Store the sealed and labeled hazardous waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent spills.
Step 5: Arrange for Professional Disposal Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.[2] Adhere to all institutional, local, state, and federal regulations for hazardous waste disposal.[3] Never dispose of chemical waste down the drain or in the regular trash.
Experimental Workflow for Disposal:
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: The information provided here is based on general laboratory safety principles. Always consult your institution's specific safety guidelines and the relevant Safety Data Sheet for any chemical before handling and disposal. Adherence to local, state, and federal regulations is mandatory.
References
Handling ZM 253270: A Guide to Laboratory Safety and Disposal
Disclaimer: A specific Safety Data Sheet (SDS) for ZM 253270 was not found. The following guidance is based on best practices for handling potent, small molecule Gq/11 protein inhibitors and information from the SDS of other hazardous chemical compounds. Researchers should always perform a thorough risk assessment before handling any new chemical.
This compound is a potent and selective inhibitor of Gq/11 proteins, crucial components of intracellular signaling pathways.[1][2][3][4][5] Due to its biological activity, it is essential to handle this compound with appropriate safety precautions to minimize exposure and ensure a safe laboratory environment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound.
Immediate Safety and Personal Protective Equipment (PPE)
Given the potential for high potency and biological activity, stringent personal protective equipment (PPE) is mandatory when handling this compound in solid or solution form.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Prevents skin contact and absorption. The outer glove can be removed if contaminated. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes or aerosols.[6] |
| Lab Coat | A fully buttoned lab coat, preferably disposable. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is recommended, especially when handling the solid compound or creating solutions. | Minimizes the risk of inhaling airborne particles.[7] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound during routine laboratory experiments.
Workflow for Handling this compound
References
- 1. Discovery of small molecule Gαq/11 protein inhibitors against uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring pharmacological inhibition of Gq/11 as an analgesic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for the specific inhibition of heterotrimeric Gq protein by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Cyclic peptide inhibitors function as molecular glues to stabilize Gq/11 heterotrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.greenbook.net [assets.greenbook.net]
- 7. bg.cpachem.com [bg.cpachem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
